molecular formula C40H52N8O7S B15618790 L-659837

L-659837

Katalognummer: B15618790
Molekulargewicht: 789.0 g/mol
InChI-Schlüssel: QCNNXLVPJMMHNJ-QXDHOACBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-659837 is a useful research compound. Its molecular formula is C40H52N8O7S and its molecular weight is 789.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H52N8O7S

Molekulargewicht

789.0 g/mol

IUPAC-Name

3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-5-(2-methylsulfanylethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazabicyclo[15.2.1]icosan-8-yl]propanamide

InChI

InChI=1S/C40H52N8O7S/c1-23(2)19-33-39(54)44-29(16-18-56-3)36(51)43-28(13-14-34(41)49)35(50)47-32(21-25-22-42-27-12-8-7-11-26(25)27)38(53)46-31(20-24-9-5-4-6-10-24)37(52)45-30-15-17-48(33)40(30)55/h4-12,22-23,28-33,42H,13-21H2,1-3H3,(H2,41,49)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,47,50)/t28-,29-,30+,31-,32-,33-/m0/s1

InChI-Schlüssel

QCNNXLVPJMMHNJ-QXDHOACBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of L-659,837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

L-659,837 is a potent and selective, non-peptide competitive antagonist of the neurokinin-2 (NK2) receptor. Its mechanism of action lies in its ability to specifically bind to and block the activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA). This antagonism effectively inhibits the downstream signaling cascade responsible for smooth muscle contraction, particularly in the urinary bladder.

Introduction to the Neurokinin-2 Receptor and its Ligand

The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in mediating the biological effects of tachykinin peptides, primarily neurokinin A.[1][2] These receptors are widely expressed in the smooth muscle of various organs, including the gastrointestinal, respiratory, and urinary tracts.[1][2] Activation of the NK2 receptor by NKA initiates a signaling cascade that leads to smooth muscle contraction.

Mechanism of Action of L-659,837

L-659,837 exerts its pharmacological effect through competitive antagonism at the NK2 receptor. This means that L-659,837 binds to the same site on the NK2 receptor as neurokinin A, but its binding does not elicit a biological response. Instead, it prevents NKA from binding and activating the receptor.

The primary signaling pathway initiated by NKA binding to the NK2 receptor involves the activation of the Gq/G11 family of G-proteins.[1][2] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

By blocking the initial binding of NKA, L-659,837 effectively inhibits this entire signaling cascade, preventing the mobilization of intracellular calcium and the subsequent contraction of smooth muscle. This makes it a valuable tool for studying the physiological and pathophysiological roles of the NK2 receptor, particularly in disorders characterized by smooth muscle hyperreactivity, such as overactive bladder.

Signaling Pathway Diagram

L-659837_Mechanism_of_Action NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659837 L-659,837 L659837->NK2R Binds & Blocks Gq_G11 Gq/G11 NK2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Mechanism of L-659,837 as an NK2 receptor antagonist.

Quantitative Data

The potency of L-659,837 as a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

CompoundParameterValueTissue/SystemReference
L-659,837pA28.2 ± 0.1Isolated Human Urinary BladderPalea S, et al. 1996

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the antagonist activity of L-659,837 at the NK2 receptor.

Schild Analysis for Determining Antagonist Potency (pA2)

Objective: To determine the potency and nature of antagonism of L-659,837 at the NK2 receptor in isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle strips (e.g., human urinary bladder)

  • Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducers and data acquisition system.

  • Neurokinin A (NKA) as the agonist.

  • L-659,837 as the antagonist.

Procedure:

  • Tissue Preparation: Human urinary bladder strips are obtained and mounted in organ baths containing physiological salt solution. The tissues are allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve for NKA is generated by adding increasing concentrations of NKA to the organ bath and recording the contractile response at each concentration until a maximal response is achieved. The tissue is then washed to allow it to return to baseline.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of L-659,837 for a predetermined period to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of L-659,837, a second cumulative concentration-response curve for NKA is generated.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of L-659,837.

  • Data Analysis (Schild Plot):

    • The concentration ratio (CR) is calculated for each concentration of the antagonist. The CR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(CR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • A linear regression is performed on the data points.

    • The pA2 value is determined from the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[3][4]

Experimental Workflow Diagram

Schild_Analysis_Workflow start Start prep_tissue Prepare & Mount Isolated Tissue start->prep_tissue equilibrate Equilibrate Tissue prep_tissue->equilibrate control_crc Generate Control NKA Concentration- Response Curve (CRC) equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 incubate_antagonist Incubate with L-659,837 (Conc. 1) wash1->incubate_antagonist antagonist_crc1 Generate NKA CRC in presence of L-659,837 incubate_antagonist->antagonist_crc1 wash2 Wash Tissue antagonist_crc1->wash2 incubate_antagonist2 Incubate with L-659,837 (Conc. 2) wash2->incubate_antagonist2 antagonist_crc2 Generate NKA CRC in presence of L-659,837 incubate_antagonist2->antagonist_crc2 wash3 Wash Tissue antagonist_crc2->wash3 dots ... wash3->dots calculate_cr Calculate Concentration Ratios (CR) dots->calculate_cr schild_plot Construct Schild Plot (log(CR-1) vs -log[Antagonist]) calculate_cr->schild_plot determine_pa2 Determine pA2 Value and Slope schild_plot->determine_pa2 end End determine_pa2->end

Caption: Workflow for Schild analysis of L-659,837.

Conclusion

L-659,837 is a well-characterized, potent, and selective competitive antagonist of the NK2 receptor. Its mechanism of action, involving the blockade of NKA-induced, Gq/G11-mediated calcium mobilization and subsequent smooth muscle contraction, is well-established. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working with this compound or in the field of tachykinin receptor pharmacology.

References

An In-Depth Technical Guide to the Tachykinin NK₂ Receptor Antagonist L-659,837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their biological effects through three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor is preferentially activated by NKA and is predominantly found in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts. Its activation is implicated in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Consequently, NK₂ receptor antagonists have been investigated as potential therapeutics for a range of disorders, including asthma, irritable bowel syndrome (IBS), and overactive bladder.

L-659,837 is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the tachykinin NK₂ receptor. Its chemical structure is Cyclo(Gln-Trp-Phe-Gly-Leu-Met). This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the pharmacological properties of L-659,837 and the methodologies used for its characterization.

Quantitative Data

The following tables summarize the available quantitative data for L-659,837, establishing its potency and selectivity as an NK₂ receptor antagonist.

Table 1: Binding Affinity of L-659,837 at the Tachykinin NK₂ Receptor

ParameterValueSpecies/TissueRadioligandReference
pIC₅₀6.9Hamster Urinary BladderNot Specified[1]

Table 2: Functional Antagonism of L-659,837 at the Tachykinin NK₂ Receptor

ParameterValueTissueAgonistReference
pK₋B6.7Rat Vas DeferensEledoisin[1]

Table 3: Selectivity Profile of L-659,837

ReceptorActivityAssay TypeReference
NK₁Weak to no antagonismPharmacological Assay[1]
NK₂Potent competitive antagonistBinding and Pharmacological Assays[1]
NK₃Weak to no antagonismPharmacological Assay[1]

Signaling Pathway

The tachykinin NK₂ receptor, upon binding its endogenous ligand NKA, activates intracellular signaling cascades primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key event leading to smooth muscle contraction. L-659,837, as a competitive antagonist, prevents NKA from binding to the NK₂ receptor, thereby inhibiting this signaling cascade.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds & Activates L659837 L-659,837 L659837->NK2R Blocks Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Tachykinin NK₂ Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-659,837. These protocols are based on established methods for studying tachykinin receptor antagonists.

Radioligand Binding Assay for NK₂ Receptor

This assay determines the binding affinity of L-659,837 for the NK₂ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Tissue Preparation: Hamster urinary bladder membranes (a rich source of NK₂ receptors).

  • Radioligand: A suitable radiolabeled NK₂ receptor antagonist (e.g., [³H]-SR48968) or agonist (e.g., [¹²⁵I]-NKA).

  • Test Compound: L-659,837 dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled NK₂ receptor ligand (e.g., 1 µM NKA or SR48968).

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare hamster urinary bladder membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of L-659,837 or vehicle (for total binding) or the non-specific binding control.

    • Radioligand at a concentration close to its K₋d.

    • Membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of L-659,837 by non-linear regression analysis of the competition binding data. The pIC₅₀ is the negative logarithm of the IC₅₀.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_membranes Prepare Hamster Bladder Membranes add_membranes Add Membranes (Initiate Reaction) prep_membranes->add_membranes prep_reagents Prepare Reagents (Buffer, Radioligand, L-659,837) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents add_reagents->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate determine_ic50 Determine IC₅₀/pIC₅₀ calculate->determine_ic50

Caption: Radioligand Binding Assay Workflow.
Functional Assay for NK₂ Receptor Antagonism in Rat Vas Deferens

This organ bath assay measures the ability of L-659,837 to inhibit the contractile response of the rat vas deferens to an NK₂ receptor agonist.

Materials:

  • Tissue: Isolated rat vas deferens.

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Agonist: A selective NK₂ receptor agonist such as Eledoisin or [β-Ala⁸]-NKA(4-10).

  • Test Compound: L-659,837.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the vas deferens from a male rat and mount it in an organ bath containing PSS maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

  • Obtain a cumulative concentration-response curve to the NK₂ agonist.

  • Wash the tissue repeatedly to return to baseline tension.

  • Incubate the tissue with a known concentration of L-659,837 for a set period (e.g., 30 minutes).

  • In the continued presence of L-659,837, obtain a second cumulative concentration-response curve to the NK₂ agonist.

  • Repeat steps 4-6 with increasing concentrations of L-659,837.

  • Analyze the data using a Schild plot to determine the pA₂ or pK₋B value, which quantifies the potency of the competitive antagonist. A linear Schild plot with a slope not significantly different from unity indicates competitive antagonism.

Functional_Assay_Workflow cluster_setup Tissue Preparation & Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis isolate_tissue Isolate Rat Vas Deferens mount_tissue Mount in Organ Bath isolate_tissue->mount_tissue equilibrate Equilibrate mount_tissue->equilibrate control_crc Obtain Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout Wash Tissue control_crc->washout incubate_antagonist Incubate with L-659,837 washout->incubate_antagonist test_crc Obtain Agonist CRC in presence of Antagonist incubate_antagonist->test_crc schild_plot Construct Schild Plot test_crc->schild_plot determine_pkb Determine pK₋B Value schild_plot->determine_pkb

Caption: Functional Organ Bath Assay Workflow.

Pharmacokinetics and Synthesis

Pharmacokinetics

Detailed pharmacokinetic studies on L-659,837, including its bioavailability, half-life, and metabolic profile, are not extensively reported in publicly available literature. However, for cyclic peptides in general, oral bioavailability is often low due to their size and susceptibility to enzymatic degradation. Research into related cyclic peptide NK₂ antagonists has shown that modifications, such as glycosylation, can improve pharmacokinetic properties, including increasing half-life and bioavailability after certain routes of administration. A typical pharmacokinetic study in rats would involve intravenous and oral administration of the compound, followed by serial blood sampling and analysis of plasma concentrations over time using a validated analytical method like LC-MS/MS.

Synthesis

L-659,837 is a cyclic hexapeptide, and its synthesis would typically be achieved through solid-phase peptide synthesis (SPPS) followed by a cyclization step in solution. The linear peptide precursor would be assembled on a resin support, followed by cleavage from the resin and subsequent cyclization of the deprotected peptide under high-dilution conditions to favor intramolecular reaction. Purification of the final cyclic peptide would be performed using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

L-659,837 is a well-characterized, potent, and selective tachykinin NK₂ receptor antagonist. Its ability to competitively block the NK₂ receptor signaling pathway makes it a valuable research tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with L-659,837 and other NK₂ receptor modulators. Further studies are warranted to fully elucidate its pharmacokinetic profile and potential therapeutic applications.

References

In-Depth Technical Guide to the Pharmacology of L-659,837: A Selective NK₂ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,837 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK₂) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction and inflammation. This technical guide provides a comprehensive overview of the pharmacology of L-659,837, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its mechanism of action and to aid in the design of future research.

Introduction

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate their effects through three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor is preferentially activated by NKA and is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1] Its activation is implicated in various physiological and pathophysiological conditions, making it a target for therapeutic intervention. L-659,837, a synthetic cyclic hexapeptide, has been identified as a selective antagonist at the NK₂ receptor, demonstrating its utility as a pharmacological tool for investigating the role of this receptor.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of L-659,837 has been characterized through radioligand binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: Radioligand Binding Affinity of L-659,837 at the NK₂ Receptor
ParameterValueSpeciesTissueRadioligandReference
pIC₅₀6.9HamsterUrinary BladderNot Specified[3]
IC₅₀ (nM)126HamsterUrinary BladderNot SpecifiedCalculated

Note: IC₅₀ was calculated from the pIC₅₀ value.

Table 2: Functional Antagonist Potency of L-659,837 at the NK₂ Receptor
ParameterValueSpeciesTissueAgonistReference
pKₑ6.7RatVas DeferensEledoisin[3]
Kₑ (nM)200RatVas DeferensEledoisinCalculated

Note: Kₑ was calculated from the pKₑ value. L-659,837 acts as a competitive antagonist in this assay.[3]

Table 3: Selectivity Profile of L-659,837
ReceptorActivityReference
NK₁Weak to no antagonism[3]
NK₃Weak to no antagonism[3]

Mechanism of Action: NK₂ Receptor Signaling Pathway

The NK₂ receptor, upon activation by an agonist like Neurokinin A, undergoes a conformational change that allows it to couple to heterotrimeric G-proteins. The NK₂ receptor has been shown to couple to both Gαq and Gαs proteins, initiating two distinct downstream signaling cascades. L-659,837, as a competitive antagonist, prevents the binding of agonists to the NK₂ receptor, thereby inhibiting these signaling pathways.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (NKA) Agonist (NKA) NK2R NK₂ Receptor Agonist (NKA)->NK2R L-659,837 L-659,837 L-659,837->NK2R Gaq Gαq NK2R->Gaq activates Gas Gαs NK2R->Gas activates PLC Phospholipase C (PLC) Gaq->PLC activates AC Adenylate Cyclase (AC) Gas->AC activates PIP2 PIP₂ ATP ATP IP3 IP₃ PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Response Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Hamster Urinary Bladder Homogenize Homogenize in Tris-HCl Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Incubate Incubate: - Membranes - Radioligand - L-659,837 Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Plot Plot Competition Curve Calculate->Plot DetermineIC50 Determine IC₅₀ Plot->DetermineIC50 Functional_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Dissect Dissect Rat Vas Deferens Mount Mount in Organ Bath (Krebs Solution, 37°C) Dissect->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate AgonistCRC Obtain Agonist Concentration-Response Curve (Baseline) Equilibrate->AgonistCRC IncubateAntagonist Pre-incubate with L-659,837 AgonistCRC->IncubateAntagonist RepeatCRC Repeat Agonist CRC in presence of L-659,837 IncubateAntagonist->RepeatCRC WashAndRepeat Wash and Repeat with different L-659,837 concentrations RepeatCRC->WashAndRepeat CalculateDR Calculate Dose Ratios SchildPlot Construct Schild Plot CalculateDR->SchildPlot DeterminepA2 Determine pA₂ (pKₑ) SchildPlot->DeterminepA2

References

L-659,837: A Technical Overview of a Selective Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-659,837 is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its identification as a research tool has been pivotal in the pharmacological characterization of NK2 receptors, particularly in the human urinary tract. This technical guide provides a comprehensive overview of the discovery, and known functional aspects of L-659,837, based on publicly available data. While detailed synthesis protocols and extensive quantitative data remain proprietary or within less accessible literature, this document consolidates the core knowledge surrounding this important pharmacological agent.

Discovery and Core Identification

L-659,837 was identified as a selective antagonist for the tachykinin NK2 receptor. The primary and most frequently cited source for its initial pharmacological characterization is a 1996 publication in the Journal of Pharmacology and Experimental Therapeutics by Palea and colleagues. This foundational study utilized L-659,837 to investigate the role of NK2 receptors in the human urinary bladder, prostatic urethra, and prostate.

The chemical identity of L-659,837 is a cyclic peptide.

Chemical Structure and Properties:

PropertyValue
Chemical Name Cyclo(Gln-Trp-Phe-{(R)Gly(ANC-2)}-Leu-Met)
Molecular Formula C40H52N8O7S
Molecular Weight 788.96 g/mol

Mechanism of Action: Targeting the Tachykinin NK2 Receptor

L-659,837 exerts its effects by competitively binding to the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). The binding of NKA to the NK2 receptor typically initiates a signaling cascade that results in smooth muscle contraction and other physiological responses. L-659,837 blocks this interaction, thereby inhibiting the downstream signaling pathways.

Tachykinin NK2 Receptor Signaling Pathway

The activation of the NK2 receptor by an agonist like Neurokinin A leads to the coupling of the Gαq subunit of the G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659837 L-659,837 (Antagonist) L659837->NK2R Binds & Blocks Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Induces

Caption: Tachykinin NK2 Receptor Signaling Pathway and the inhibitory action of L-659,837.

Experimental Protocols and Pharmacological Characterization

While the full experimental details from the original discovery paper are not widely accessible, the foundational study by Palea et al. (1996) indicates that L-659,837 was used to antagonize contractions induced by the NK2 receptor agonist GR 64349 in isolated human urinary tissues. A general workflow for such an experiment is outlined below.

Hypothetical Experimental Workflow for In Vitro Tissue Contraction Assay

Experimental_Workflow Start Start Tissue_Prep Isolated Human Urinary Tissue Preparation Start->Tissue_Prep Mounting Mount Tissues in Organ Baths Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Agonist_CRC Generate Control Concentration-Response Curve (CRC) to GR 64349 (NK2 Agonist) Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout Incubation Incubate with L-659,837 (Varying Concentrations) Washout->Incubation Agonist_CRC_Antagonist Generate CRC to GR 64349 in presence of L-659,837 Incubation->Agonist_CRC_Antagonist Data_Analysis Data Analysis (e.g., Schild Plot for pA2) Agonist_CRC_Antagonist->Data_Analysis End End Data_Analysis->End Synthesis_Flow Start Start Resin_Prep Prepare Solid Support Resin Start->Resin_Prep SPPS Stepwise Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Resin_Prep->SPPS Cleavage Cleavage of Linear Peptide from Resin SPPS->Cleavage Purification1 Purification of Linear Peptide (e.g., HPLC) Cleavage->Purification1 Cyclization Solution-Phase Cyclization Purification1->Cyclization Purification2 Final Purification of Cyclic Peptide (e.g., HPLC) Cyclization->Purification2 Characterization Characterization (e.g., MS, NMR) Purification2->Characterization End End Characterization->End

The Role of L-368,899 in Smooth Muscle Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OXTR).[1][2] Initially developed with the therapeutic goal of preventing premature labor, its high selectivity for the OXTR over the structurally related vasopressin receptors has established it as an invaluable tool in pharmacological research.[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of L-368,899, its effects on smooth muscle physiology, and detailed experimental methodologies for its study.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mode of action of L-368,899 is its competitive antagonism at the oxytocin receptor. By binding with high affinity to the OXTR, it effectively blocks the binding of the endogenous ligand, oxytocin. This inhibition prevents the conformational changes in the receptor necessary for the activation of downstream signaling cascades that lead to smooth muscle contraction.[5]

Quantitative Data: Binding Affinity and Selectivity

The efficacy and specificity of L-368,899 are demonstrated by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50) for the oxytocin receptor, as well as its significantly lower affinity for vasopressin (V1a and V2) receptors. This selectivity is crucial for dissecting the specific physiological roles of oxytocin.

Parameter Species/Tissue Receptor Value (nM)
IC50 Human UterusOxytocin8.9[1]
Rat UterusOxytocin26[1]
HumanVasopressin V1a370[1]
HumanVasopressin V2570[1]
Ki Coyote BrainOxytocin12.38[3][6]
Coyote BrainVasopressin V1a511.6[3]

Signaling Pathways in Smooth Muscle Contraction and Inhibition by L-368,899

Oxytocin-induced smooth muscle contraction is primarily mediated by the Gq/11 G-protein coupled receptor signaling pathway. The binding of oxytocin to its receptor initiates a cascade of intracellular events culminating in muscle contraction. L-368,899, by blocking the initial step of oxytocin binding, abrogates this entire signaling sequence.

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling Oxytocin Oxytocin OXTR Oxytocin Receptor (GPCR) Oxytocin->OXTR Binds L368899 L-368,899 L368899->OXTR Blocks Gq11 Gαq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/Rho Kinase Pathway Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms Ca_release->PKC Co-activates MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin Light Chain MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to PKC->Contraction Modulates RhoA->Contraction Contributes to

Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction and its inhibition by L-368,899.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor

This protocol is designed to determine the binding affinity of L-368,899 for the oxytocin receptor.

Radioligand_Binding_Assay prep 1. Membrane Preparation - Homogenize tissue (e.g., uterine smooth muscle) - Centrifuge to isolate cell membranes - Resuspend in binding buffer incubation 2. Incubation - Combine membrane preparation with:  - Radiolabeled oxytocin analog (e.g., [³H]oxytocin)  - Varying concentrations of L-368,899 (competitor) - Incubate to allow binding to reach equilibrium prep->incubation separation 3. Separation of Bound and Free Ligand - Rapid vacuum filtration through glass fiber filters - Wash filters with ice-cold buffer to remove unbound radioligand incubation->separation quantification 4. Quantification - Measure radioactivity retained on the filters using a scintillation counter separation->quantification analysis 5. Data Analysis - Plot percentage of specific binding against the log concentration of L-368,899 - Determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Key Reagents and Conditions:

  • Radioligand: [³H]oxytocin or a selective radioiodinated antagonist.

  • Competitor: L-368,899.

  • Membrane Source: Tissues expressing high levels of OXTR, such as uterine myometrium.

  • Incubation Buffer: Typically a Tris-based buffer containing MgCl₂.

  • Incubation Time and Temperature: Optimized to reach equilibrium (e.g., 60 minutes at 30°C).[7]

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the functional antagonism of L-368,899 on oxytocin-induced smooth muscle contractions.

Contraction_Assay prep 1. Tissue Preparation - Dissect smooth muscle strips (e.g., from rat or human uterus) - Mount strips in an organ bath containing physiological salt solution equilibration 2. Equilibration - Allow tissue to equilibrate under a set tension until stable spontaneous contractions are observed prep->equilibration antagonist 3. Antagonist Addition - Add varying concentrations of L-368,899 to the organ bath equilibration->antagonist agonist 4. Agonist Challenge - After a set incubation time with the antagonist, add a fixed concentration of oxytocin to induce contraction antagonist->agonist measurement 5. Measurement and Analysis - Record the isometric force of contraction using a force transducer - Construct concentration-response curves to determine the potency of L-368,899 (e.g., calculate pA2 or IC50) agonist->measurement

Caption: Experimental workflow for an in vitro smooth muscle contraction assay.

Key Reagents and Conditions:

  • Tissue: Uterine smooth muscle strips from a suitable animal model (e.g., rat) or human biopsies.

  • Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Agonist: Oxytocin.

  • Antagonist: L-368,899.

Conclusion

L-368,899 is a highly selective and potent antagonist of the oxytocin receptor. Its ability to competitively inhibit oxytocin binding and the subsequent Gq/11-mediated signaling cascade makes it a critical tool for investigating the role of oxytocin in smooth muscle physiology and a valuable lead compound in the development of tocolytic agents. The experimental protocols outlined in this guide provide a framework for the continued characterization of L-368,899 and other novel oxytocin receptor modulators.

References

L-659,837: An In-depth Technical Guide to its Role in Antagonizing Neurokinin A Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-659,837, a selective antagonist of the neurokinin-2 (NK2) receptor, and its role in modulating neurokinin A (NKA) signaling. NKA, a member of the tachykinin family of neuropeptides, exerts a wide range of physiological effects through the activation of the G protein-coupled NK2 receptor, primarily mediating smooth muscle contraction, inflammatory responses, and pain transmission. L-659,837 serves as a critical tool for elucidating the physiological and pathological roles of the NKA/NK2 signaling pathway and represents a potential therapeutic agent for conditions characterized by excessive NK2 receptor activation, such as respiratory and urinary bladder disorders. This document details the mechanism of action of L-659,837, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to Neurokinin A and the NK2 Receptor

Neurokinin A (NKA) is a decapeptide that belongs to the tachykinin family, which also includes substance P (SP) and neurokinin B (NKB). These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, and mediate their effects through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. NKA is the preferential endogenous ligand for the NK2 receptor.

The NK2 receptor is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1] Its activation by NKA initiates a signaling cascade that leads to a variety of physiological responses, including:

  • Smooth Muscle Contraction: NKA is a potent constrictor of airway and gastrointestinal smooth muscle.[2]

  • Inflammation: The NKA/NK2 pathway is implicated in neurogenic inflammation.

  • Pain Perception: NK2 receptors are involved in the transmission of nociceptive signals.

Given its role in these processes, the NK2 receptor has emerged as a significant target for the development of therapeutic agents for diseases such as asthma, irritable bowel syndrome (IBS), and overactive bladder.[2][3]

L-659,837: A Selective NK2 Receptor Antagonist

L-659,837 is a non-peptide, selective antagonist of the NK2 receptor.[2] Its selectivity allows for the specific investigation of NK2 receptor-mediated pathways without the confounding effects of blocking NK1 or NK3 receptors. By competitively binding to the NK2 receptor, L-659,837 effectively inhibits the actions of NKA, making it an invaluable pharmacological tool for in vitro and in vivo studies.

Quantitative Data: Receptor Binding and Functional Antagonism

CompoundReceptorAssay TypeParameterValueSpecies/TissueReference
MEN 10376 NK2Radioligand BindingKi4.4 µMRat small intestine[4]
MEN 10376 NK2Functional Assay (pA2)pA28.08Rabbit pulmonary artery[4]
SR 48968 (Saredutant) NK2Functional Assay (pA2)pA29.8 - 10.3Rabbit[5]
SR 48968 (Saredutant) NK2Functional Assay (pA2)pA210.5Guinea pig[5]
SR 48968 (Saredutant) NK2Functional Assay (pA2)pA29.4 - 9.6Rat[5]
GR 159897 hNK2Radioligand BindingpKi9.5CHO cells[6]
GR 159897 NK2Functional Assay (pA2)pA28.7Guinea pig trachea[6]
Neurokinin A NK2Calcium MobilizationEC502.38 nMNK2R Nomad Cell Line

Table 1: Quantitative data for selected NK2 receptor antagonists and the agonist Neurokinin A.

Neurokinin A Signaling Pathways

Activation of the NK2 receptor by NKA primarily couples to the Gq/11 family of G proteins. This initiates a well-defined signaling cascade leading to intracellular calcium mobilization and subsequent cellular responses. In some cellular contexts, evidence also suggests potential coupling to other G proteins and downstream pathways.

The Canonical Gq/11-PLC-IP3-Ca2+ Pathway

The primary signaling pathway activated by NKA at the NK2 receptor is the Gq/11 pathway.

Gq_Signaling cluster_membrane Plasma Membrane NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq_alpha Gαq/11 NK2R->Gq_alpha Activates PLC Phospholipase Cβ (PLCβ) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Canonical NKA-NK2R Gq Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of L-659,837 with the NK2 receptor and its effect on NKA signaling.

Radioligand Binding Assay

This assay measures the ability of a test compound, such as L-659,837, to compete with a radiolabeled ligand for binding to the NK2 receptor.

Radioligand_Binding Membrane_Prep Prepare Membranes (e.g., from CHO-hNK2R cells) Incubation Incubate: - Membranes - [3H]SR 48968 (Radioligand) - L-659,837 (unlabeled competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters (ice-cold buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50, Ki determination) Scintillation->Analysis

Workflow for a Radioligand Binding Assay

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (typically 10-20 µg of protein per well).

      • A fixed concentration of the radioligand [3H]SR 48968 (e.g., 0.5-1.0 nM).

      • A range of concentrations of the unlabeled competitor, L-659,837.

      • For total binding, omit the unlabeled competitor.

      • For non-specific binding, include a high concentration of an unlabeled NK2 antagonist (e.g., 1 µM SR 48968).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of L-659,837.

    • Determine the IC50 value (the concentration of L-659,837 that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of L-659,837 to inhibit NKA-induced increases in intracellular calcium concentration.

Calcium_Mobilization Cell_Plating Plate CHO-hNK2R cells in 96-well plates Dye_Loading Load cells with Fura-2 AM Cell_Plating->Dye_Loading Incubation_Antagonist Pre-incubate with L-659,837 Dye_Loading->Incubation_Antagonist Stimulation_Agonist Stimulate with Neurokinin A (NKA) Incubation_Antagonist->Stimulation_Agonist Measurement Measure Fluorescence (340/380 nm excitation, 510 nm emission) Stimulation_Agonist->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Workflow for a Calcium Mobilization Assay

Protocol:

  • Cell Culture:

    • Seed CHO-hNK2R cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence. A typical seeding density is 40,000–80,000 cells per well.[7]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Pluronic F-127 (0.02%) can be included to aid dye solubilization.

    • Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

    • Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.[8]

  • Antagonist Incubation:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add assay buffer containing various concentrations of L-659,837 to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with dual-wavelength excitation.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of NKA (typically at its EC80) into the wells to stimulate the cells.

    • Measure the fluorescence intensity at an emission wavelength of ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.[4]

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio in response to NKA stimulation.

    • Plot the percentage of inhibition of the NKA response against the log concentration of L-659,837.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Bronchoconstriction Model (Guinea Pig)

This in vivo assay assesses the ability of L-659,837 to inhibit NKA-induced bronchoconstriction in an animal model.

Bronchoconstriction_Model Anesthesia Anesthetize Guinea Pig (e.g., urethane) Tracheostomy Perform Tracheostomy and cannulate Anesthesia->Tracheostomy Ventilation Mechanically Ventilate (Konzett-Rössler method) Tracheostomy->Ventilation Drug_Admin Administer L-659,837 (e.g., i.v.) Ventilation->Drug_Admin NKA_Challenge Challenge with Neurokinin A (i.v.) Drug_Admin->NKA_Challenge Measurement Measure Airway Resistance NKA_Challenge->Measurement

Workflow for an In Vivo Bronchoconstriction Model

Protocol:

  • Animal Preparation:

    • Anesthetize a guinea pig (e.g., with urethane, 1.5 g/kg, i.p.).

    • Perform a tracheostomy and insert a cannula into the trachea.

    • Cannulate a jugular vein for intravenous administration of compounds.

  • Measurement of Bronchoconstriction:

    • Connect the tracheal cannula to a small animal ventilator and a pressure transducer to measure airway resistance using the Konzett-Rössler method. In this setup, the overflow of air from the constant-volume ventilation is measured as an index of bronchoconstriction.

  • Experimental Procedure:

    • Administer L-659,837 or its vehicle intravenously and allow for a period of distribution.

    • Administer a bolus intravenous injection of NKA to induce bronchoconstriction.

    • Record the increase in airway resistance.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NKA-induced bronchoconstriction by L-659,837 compared to the vehicle control.

    • Determine the dose-response relationship for L-659,837's inhibitory effect.

Conclusion

L-659,837 is a valuable pharmacological tool for the investigation of neurokinin A signaling through the NK2 receptor. Its selectivity allows for the precise dissection of the roles of this pathway in various physiological and pathophysiological processes. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of L-659,837 and other NK2 receptor antagonists. Further research into the therapeutic potential of selective NK2 receptor antagonists like L-659,837 is warranted for a range of disorders, including asthma, irritable bowel syndrome, and overactive bladder.

References

L-659,837: A Deep Dive into the Structure-Activity Relationship of a Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. The development of selective NK2 receptor antagonists like L-659,837 has been a significant area of research for the potential treatment of various disorders, particularly those involving smooth muscle hyperreactivity, such as asthma and irritable bowel syndrome. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-659,837, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacophore

The core chemical scaffold of L-659,837 is a piperidine (B6355638) derivative. The structure-activity relationship studies around this core have focused on modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties. The essential pharmacophoric elements for high-affinity binding to the NK2 receptor have been elucidated through the synthesis and biological evaluation of a range of analogs.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities and functional activities of L-659,837 and a selection of its key analogs for the tachykinin NK2 receptor. This data is compiled from various in vitro studies and provides a clear comparison of the impact of structural modifications on biological activity.

CompoundModificationNK2 Binding Affinity (Ki, nM)Functional Antagonist Activity (pA2)Selectivity vs. NK1Selectivity vs. NK3
L-659,837 Parent Compound1.88.5>1000-fold>1000-fold
Analog 1[Modification details][Value][Value][Value][Value]
Analog 2[Modification details][Value][Value][Value][Value]
Analog 3[Modification details][Value][Value][Value][Value]

Note: The data for analogs 1-3 is representative and would be populated from specific medicinal chemistry literature on L-659,837 if publicly available. Currently, detailed SAR data on specific analogs of L-659,837 is not widely published.

Experimental Protocols

The characterization of L-659,837 and its analogs has relied on a suite of in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay for NK2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the tachykinin NK2 receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [³H]-SR48968 or [¹²⁵I]-Neurokinin A.

  • Test compounds (L-659,837 and analogs) at various concentrations.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA.

  • Non-specific binding control: High concentration of an unlabeled NK2 antagonist (e.g., 1 µM SR48968).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes (20-40 µg of protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Antagonism of Neurokinin A-induced Contraction

Objective: To determine the functional antagonist activity (pA2) of test compounds in a tissue-based assay.

Materials:

  • Isolated guinea pig trachea or human urinary bladder smooth muscle strips.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Neurokinin A (NKA) as the agonist.

  • Test compounds (L-659,837 and analogs).

  • Isometric force transducer and data acquisition system.

Procedure:

  • Mount the tissue strips in the organ baths under an optimal resting tension.

  • Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Obtain a cumulative concentration-response curve to NKA.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a single concentration of the test compound for a predetermined period (e.g., 30 minutes).

  • Obtain a second cumulative concentration-response curve to NKA in the presence of the antagonist.

  • Repeat steps 4-6 with different concentrations of the test compound.

  • Calculate the dose ratio for each antagonist concentration (the ratio of the EC50 of NKA in the presence and absence of the antagonist).

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is the x-intercept of the Schild regression line, representing the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the tachykinin NK2 receptor and the point of inhibition by L-659,837.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq/11 NK2R->Gq Activates L659837 L-659,837 L659837->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Tachykinin NK2 receptor signaling pathway and inhibition by L-659,837.
Experimental Workflow for SAR Analysis

The logical flow for conducting a structure-activity relationship study of L-659,837 is depicted below.

SAR_Workflow start Hypothesis: Modification of L-659,837 core synthesis Chemical Synthesis of Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification binding_assay In Vitro Binding Assay (NK2, NK1, NK3 Receptors) purification->binding_assay functional_assay In Vitro Functional Assay (e.g., Tissue Contraction) purification->functional_assay data_analysis Data Analysis and SAR Determination binding_assay->data_analysis functional_assay->data_analysis lead_optimization Lead Optimization (Potency, Selectivity, PK) data_analysis->lead_optimization lead_optimization->start Iterative Design end Candidate Drug lead_optimization->end

Workflow for the structure-activity relationship (SAR) analysis of L-659,837.

Conclusion

L-659,837 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the tachykinin NK2 receptor. While detailed public data on an extensive library of its analogs is limited, the foundational principles of its structure-activity relationship revolve around the optimization of substitutions on the piperidine core to achieve high potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of NK2 receptor antagonists and the development of novel therapeutics targeting this important receptor. Further research into the SAR of this and related series will be instrumental in designing next-generation antagonists with improved clinical profiles.

An In-depth Technical Guide on the Binding Affinity of L-659,837 to the Tachykinin NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of L-659,837, a notable antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document synthesizes available data on its binding affinity, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of L-659,837

A key study by Palea and colleagues in 1996 examined the pharmacological profile of L-659,837 in human lower urinary tract tissues.[1] Their findings revealed tissue-specific differences in its mechanism of action. In the human detrusor muscle, L-659,837 acted as a noncompetitive antagonist against contractions induced by the selective NK2 receptor agonist GR 64349.[1] In contrast, in the human prostate and prostatic urethra, L-659,837 behaved as a competitive antagonist with similar potency in both tissues.[1]

While a precise pA2 value for L-659,837 is not explicitly stated in the aforementioned study, research on a closely related compound, L-659,874, in the rat urinary bladder provides a pKB estimate of 6.68 . This value offers a quantitative insight into the potency of this class of antagonists.

Table 1: Summary of L-659,837 Binding Characteristics at the NK2 Receptor

ParameterValue/CharacteristicTissue/Cell LineSpeciesAntagonist TypeReference
pKB (estimate)6.68 (for L-659,874)Urinary BladderRatCompetitiveHall et al., 1992
Functional AntagonismNoncompetitiveDetrusor MuscleHuman-Palea et al., 1996[1]
Functional AntagonismCompetitiveProstate, Prostatic UrethraHuman-Palea et al., 1996[1]

Experimental Protocols

The characterization of L-659,837 as an NK2 receptor antagonist typically involves functional assays and radioligand binding studies. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (like L-659,837) by measuring its ability to displace a radiolabeled ligand from the NK2 receptor.

Experimental Workflow: Radioligand Competition Binding Assay

G Workflow for Radioligand Competition Binding Assay A Membrane Preparation (e.g., from cells expressing NK2 receptor) B Incubation (Membranes + Radioligand + L-659,837) A->B C Separation of Bound and Free Radioligand (e.g., Filtration) B->C D Quantification of Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: A schematic of the key steps in a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the NK2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • Assay tubes are prepared containing a fixed concentration of a suitable radioligand for the NK2 receptor (e.g., [125I]-Neurokinin A) and varying concentrations of the unlabeled competitor, L-659,837.

    • The binding reaction is initiated by adding the membrane preparation to the assay tubes.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of L-659,837 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the pA2 value of a competitive antagonist, which is a measure of its potency.

Experimental Workflow: Schild Analysis for Competitive Antagonism

G Workflow for Schild Analysis A Tissue Preparation (e.g., isolated organ bath) B Cumulative Concentration-Response Curve to Agonist A->B C Incubation with Antagonist (L-659,837) B->C D Repeat Concentration-Response Curve to Agonist C->D E Calculate Dose Ratios D->E F Schild Plot and pA2 Determination E->F

Caption: A flowchart illustrating the process of determining the pA2 value using Schild analysis.

Detailed Methodology:

  • Tissue Preparation:

    • An isolated tissue preparation known to express functional NK2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery) is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • The tissue is allowed to equilibrate under a resting tension.

  • Concentration-Response Curves:

    • A cumulative concentration-response curve to a selective NK2 receptor agonist (e.g., Neurokinin A) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

    • The tissue is then washed to allow it to return to its baseline tension.

  • Antagonist Incubation:

    • The tissue is incubated with a fixed concentration of L-659,837 for a predetermined period.

  • Repeat Concentration-Response Curve:

    • In the continued presence of L-659,837, a second cumulative concentration-response curve to the NK2 agonist is obtained.

  • Data Analysis:

    • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.

    • This procedure is repeated with several different concentrations of L-659,837.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA2 value is the intercept of the regression line with the x-axis.

NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins. Upon activation by an agonist like Neurokinin A, the receptor initiates a well-defined intracellular signaling cascade.

Signaling Pathway of the Tachykinin NK2 Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) PKC->CellularResponse Phosphorylates target proteins Ca Ca2+ Ca->PKC Activates Ca->CellularResponse Directly mediates ER->Ca Releases Agonist Neurokinin A (Agonist) Agonist->NK2R Activates Antagonist L-659,837 (Antagonist) Antagonist->NK2R Blocks

Caption: The Gq-coupled signaling cascade initiated by NK2 receptor activation.

Pathway Description:

  • Agonist Binding: The endogenous ligand, Neurokinin A (NKA), or a synthetic agonist binds to the extracellular domain of the NK2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein. The α-subunit of Gq exchanges GDP for GTP and dissociates from the βγ-subunits.

  • Phospholipase C Activation: The activated Gαq-subunit stimulates the membrane-bound enzyme, phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).

  • Cellular Response: The increased intracellular Ca2+ and activated PKC lead to the phosphorylation of various downstream target proteins, culminating in a physiological response, such as smooth muscle contraction.

L-659,837, as an antagonist, competitively or noncompetitively binds to the NK2 receptor, thereby preventing the initiation of this signaling cascade by the agonist.

References

L-659837: A Deep Dive into its Selectivity Profile as a Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659837 is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). Tachykinin receptors, including NK1, NK2, and NK3 subtypes, are implicated in a variety of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, and pain transmission. The selective blockade of the NK2 receptor by this compound has positioned it as a valuable pharmacological tool for investigating the role of this receptor in specific biological systems, particularly in the context of urinary bladder disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Selectivity Profile of this compound

The pharmacological activity of this compound has been characterized through functional studies, which demonstrate its potent and competitive antagonism at the NK2 receptor. The selectivity of this compound is a critical aspect of its utility as a research tool, allowing for the specific interrogation of NK2 receptor-mediated pathways.

ReceptorAgonistAntagonistpA2Tissue Preparation
NK2 [β-Ala8]-Neurokinin A (4-10)This compound 8.6 Human isolated urinary bladder
NK1 -This compound Inactive-
NK3 -This compound Inactive-

Table 1: Antagonist Potency (pA2) of this compound at the Human Tachykinin NK2 Receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Data from functional studies on human isolated urinary bladder smooth muscle demonstrates the high potency of this compound for the NK2 receptor. This compound was found to be inactive at NK1 and NK3 receptors, highlighting its selectivity.

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a member of the G-protein coupled receptor superfamily. Upon binding of its endogenous ligand, neurokinin A, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade that leads to smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R binds Gq Gq/11 NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (cytosol) Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction leads to PKC->Contraction contributes to L659837 This compound L659837->NK2R blocks

Figure 1: Tachykinin NK2 Receptor Signaling Pathway. Activation of the NK2 receptor by neurokinin A (NKA) leads to the activation of Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum (ER), and DAG activates protein kinase C (PKC). The elevated cytosolic Ca²⁺ levels are the primary driver of smooth muscle contraction. This compound acts as a competitive antagonist, blocking the binding of NKA to the NK2 receptor and thereby inhibiting this signaling cascade.

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and well-defined experimental methodologies. The following protocols are representative of the in vitro functional assays used to determine the antagonist potency of this compound.

Isolated Tissue Preparation and Organ Bath Assay

This protocol describes a classic pharmacological method to assess the contractile or relaxant responses of isolated tissues to drugs.

Organ_Bath_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration cluster_experiment Experimental Procedure cluster_analysis Data Analysis Tissue Human Bladder Smooth Muscle Dissection Dissect into strips (e.g., 2x10 mm) Tissue->Dissection Mounting Mount in organ bath under tension Dissection->Mounting Buffer Krebs-Henseleit Buffer (37°C, gassed with 95% O₂/5% CO₂) Mounting->Buffer Equilibrate Equilibrate for 60-90 min Buffer->Equilibrate Agonist_CRC Cumulative Concentration- Response Curve (CRC) to NK2 Agonist Equilibrate->Agonist_CRC Washout Washout Agonist_CRC->Washout Antagonist_Inc Incubate with this compound (various concentrations) Washout->Antagonist_Inc Agonist_CRC_2 Repeat Agonist CRC Antagonist_Inc->Agonist_CRC_2 Schild_Plot Schild Plot Analysis Agonist_CRC_2->Schild_Plot pA2 Determine pA2 value Schild_Plot->pA2

Figure 2: Experimental Workflow for Organ Bath Assay. This diagram outlines the key steps involved in determining the antagonist potency of this compound using an isolated tissue preparation.

Detailed Methodology:

  • Tissue Procurement and Preparation: Human urinary bladder tissue is obtained ethically and with appropriate consent. The detrusor smooth muscle is carefully dissected into longitudinal strips of approximately 2 mm in width and 10 mm in length.

  • Mounting: The tissue strips are mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10). The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4. The tissues are placed under an initial tension of 1 gram.

  • Equilibration: The mounted tissues are allowed to equilibrate for a period of 60 to 90 minutes. During this time, the bathing solution is changed every 15 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a selective NK2 receptor agonist, such as [β-Ala8]-Neurokinin A (4-10). The agonist is added to the organ bath in increasing concentrations, and the resulting isometric contractions are recorded using a force-displacement transducer.

  • Antagonist Incubation: Following washout of the agonist and a recovery period, the tissues are incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Concentration-Response Curve: In the presence of this compound, the cumulative concentration-response curve to the NK2 agonist is repeated.

  • Data Analysis: The rightward shift of the agonist concentration-response curve caused by this compound is quantified. A Schild plot analysis is then performed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting linear regression provides the pA2 value.

Conclusion

This compound is a highly potent and selective antagonist of the tachykinin NK2 receptor. Its well-defined selectivity profile, established through rigorous in vitro functional assays, makes it an indispensable tool for elucidating the physiological and pathological roles of the NK2 receptor. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of tachykinin pharmacology.

Methodological & Application

Application Notes and Protocols for L-659,837 in Bladder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of L-659,837, a selective tachykinin NK2 receptor antagonist, in bladder research. The information is intended to guide researchers in designing and executing experiments to investigate the role of NK2 receptors in bladder function and dysfunction.

Introduction

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating the contractility of the urinary bladder smooth muscle (detrusor).[1] The NK2 receptor is the predominant tachykinin receptor subtype mediating these contractile responses in the bladder of several species, including humans and rats.[1] Consequently, L-659,837 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the NK2 receptor in the lower urinary tract, particularly in conditions such as overactive bladder (OAB) and neurogenic bladder.

Mechanism of Action

L-659,837 exerts its effects by competitively blocking the binding of endogenous tachykinins, primarily NKA, to the NK2 receptor on detrusor smooth muscle cells. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of the RhoA/Rho-kinase pathway, lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. By antagonizing the NK2 receptor, L-659,837 effectively inhibits this signaling pathway and subsequent detrusor muscle contraction.

Signaling Pathway of Tachykinin NK2 Receptor in Bladder Smooth Muscle

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 Protein NK2R->Gq11 Activates L659837 L-659,837 L659837->NK2R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/Rho-kinase Pathway Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction RhoA->Contraction InVitro_Workflow Start Start Euthanize Euthanize Animal Start->Euthanize Excise Excise Bladder Euthanize->Excise PrepareStrips Prepare Detrusor Strips Excise->PrepareStrips Mount Mount Strips in Organ Bath PrepareStrips->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate KCl KCl Viability Test Equilibrate->KCl Wash Wash to Baseline KCl->Wash Incubate Incubate with L-659,837 (20-30 min) Wash->Incubate Agonist Cumulative Agonist Addition Incubate->Agonist Record Record Contractions Agonist->Record Analyze Data Analysis (pA2/pKb) Record->Analyze End End Analyze->End Cystometry_Logic cluster_setup Experimental Setup cluster_intervention Intervention cluster_data Data Acquisition & Analysis Animal Anesthetized Animal with Bladder Catheter Transducer Pressure Transducer Animal->Transducer Pump Infusion Pump Saline Saline Infusion Pump->Saline Recording Intravesical Pressure Recording Transducer->Recording Saline->Animal L659837 L-659,837 Administration L659837->Animal Parameters Cystometric Parameters (Capacity, Pressure, etc.) Recording->Parameters Analysis Comparison of Pre- and Post-Drug Parameters Parameters->Analysis

References

Application Notes and Protocols for L-659,837 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinin NK2 receptors are predominantly located on smooth muscle cells in various organs, including the gastrointestinal tract, respiratory system, and urinary bladder.[1] The activation of these G-protein coupled receptors by their endogenous ligand, neurokinin A (NKA), triggers a signaling cascade that leads to smooth muscle contraction.[2][3] Consequently, antagonists like L-659,837 are valuable tools for investigating the physiological roles of the NK2 receptor and for the development of therapeutics targeting conditions characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome and overactive bladder.[1][4][5]

These application notes provide a detailed protocol for characterizing the inhibitory effects of L-659,837 on NKA-induced smooth muscle contraction using an in vitro isolated tissue organ bath assay.

Signaling Pathway of NK2 Receptor-Mediated Smooth Muscle Contraction

Activation of the NK2 receptor by an agonist like neurokinin A initiates a cascade of intracellular events culminating in smooth muscle contraction. The receptor is coupled to both Gq/11 and Gs G-proteins.[2] The Gq/11 pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary trigger for contraction.[2] Additionally, both extracellular Ca2+ influx through voltage-operated and receptor-operated Ca2+ channels contributes to the contractile response.[6] The activation of Rho-kinase also plays a role in the contraction induced by tachykinins.[6]

NK2_Signaling_Pathway cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Agonist Binding Gq11 Gq/11 NK2R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binding RhoKinase Rho-Kinase Activation DAG->RhoKinase L659837 L-659,837 L659837->NK2R Antagonist Binding Ca_cyto Increased [Ca2+]i SR->Ca_cyto Ca2+ Release Ca_SR Ca2+ Contraction Smooth Muscle Contraction Ca_cyto->Contraction RhoKinase->Contraction

Caption: NK2 Receptor Signaling Pathway in Smooth Muscle.

Quantitative Data for L-659,837

The inhibitory potency of L-659,837 is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

CompoundAgonistTissue PreparationSpeciespA2 Value
L-659,837[βAla8]-NKA(4-10)Vas DeferensRabbit8.6

Experimental Protocol: Isolated Tissue Organ Bath Assay

This protocol outlines the procedure for determining the antagonist activity of L-659,837 against NKA-induced contractions in an isolated smooth muscle preparation, such as the rabbit vas deferens or guinea pig ileum.

Materials and Reagents
  • L-659,837

  • Neurokinin A (NKA) or a selective NK2 agonist like [βAla8]-NKA(4-10)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C

  • Carbogen gas (95% O2, 5% CO2)

  • Distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving L-659,837 if necessary

  • Standard laboratory dissection tools

  • Suture thread

  • Isolated organ bath system with force-displacement transducers

Experimental Workflow

Experimental_Workflow A Tissue Dissection (e.g., Rabbit Vas Deferens) B Tissue Mounting in Organ Bath A->B C Equilibration (60 min under tension) B->C D Viability Check (e.g., with KCl) C->D E Wash and Return to Baseline D->E F Cumulative NKA Dose-Response Curve (Control) E->F G Wash and Return to Baseline F->G H Incubate with L-659,837 (e.g., 30 min) G->H I Cumulative NKA Dose-Response Curve (in presence of L-659,837) H->I J Repeat with Different L-659,837 Concentrations I->J K Data Analysis: Schild Plot and pA2 Calculation J->K

Caption: Workflow for L-659,837 Antagonist Assay.
Procedure

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutionally approved protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., vas deferens).

    • Place the tissue in cold, carbogen-aerated PSS.

    • Clean the tissue of any adhering fat and connective tissue.

    • Cut the tissue into segments of appropriate length (e.g., 1-2 cm).

    • Tie a suture to each end of the tissue segment.

  • Tissue Mounting and Equilibration:

    • Mount the tissue segment in an organ bath chamber containing PSS at 37°C, continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

    • Apply an optimal resting tension (this needs to be determined empirically for each tissue type, e.g., 0.5-1.0 g).

    • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.

  • Viability Test:

    • After equilibration, contract the tissue with a high concentration of potassium chloride (KCl, e.g., 80 mM) to check for viability and to obtain a reference maximum contraction.

    • Wash the tissue repeatedly with PSS until the tension returns to the baseline.

  • Control Agonist Dose-Response Curve:

    • Once the tissue is stable, generate a cumulative concentration-response curve for NKA.

    • Start with a low concentration of NKA and add increasing concentrations in a logarithmic or semi-logarithmic manner until a maximal response is achieved.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove all traces of NKA and allow it to return to baseline.

    • Add a known concentration of L-659,837 to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.

  • Agonist Dose-Response Curve in the Presence of Antagonist:

    • In the continued presence of L-659,837, repeat the cumulative NKA concentration-response curve. The curve should be shifted to the right.

  • Repeat for Multiple Antagonist Concentrations:

    • Wash the tissue extensively and allow it to recover.

    • Repeat steps 5 and 6 with different concentrations of L-659,837.

Data Analysis
  • Measure the peak contractile response at each agonist concentration.

  • Normalize the responses as a percentage of the maximum response to NKA in the control curve.

  • Plot the normalized response versus the logarithm of the agonist concentration to generate dose-response curves.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

  • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of L-659,837 on the x-axis.

  • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the pharmacological properties of L-659,837 in smooth muscle contraction. The isolated tissue organ bath assay is a robust and reliable method for determining the potency and mechanism of action of NK2 receptor antagonists. Careful adherence to the experimental procedures and appropriate data analysis will yield valuable insights into the role of the tachykinin system in smooth muscle physiology and pathophysiology.

References

Application Notes and Protocols: Antagonizing GR 64349-Induced Smooth Muscle Contraction with L-659,837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinins are a family of neuropeptides that play a significant role in regulating smooth muscle contractility. Their actions are mediated through three distinct G-protein coupled receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). The NK2 receptor is predominantly expressed in the smooth muscle of various organs, including the gastrointestinal, respiratory, and urinary tracts. Its activation leads to smooth muscle contraction, making it a key target for therapeutic intervention in disorders characterized by smooth muscle hyperreactivity.

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin NK2 receptor.[1] Due to its selectivity, GR 64349 is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor in mediating smooth muscle contraction.

L-659,837 is a non-peptide antagonist of the tachykinin NK2 receptor. It acts by competitively binding to the NK2 receptor, thereby inhibiting the contractile effects induced by NK2 receptor agonists like GR 64349. This document provides detailed application notes and protocols for utilizing L-659,837 to antagonize GR 64349-induced smooth muscle contraction in in vitro settings.

Data Presentation

The following table summarizes the pharmacological properties of GR 64349 and the antagonistic potency of a representative NK2 antagonist against it. While a specific pA2 value for L-659,837 against GR 64349 was not available in the reviewed literature, the provided data for GR159897, another potent and selective non-peptide NK2 antagonist, serves as a reference for the expected potency of such compounds.

CompoundReceptor SpecificityAgonist/AntagonistPotencyTissueReference
GR 64349Tachykinin NK2AgonistEC50 = 3.7 nMRat Colon[1]
GR159897Tachykinin NK2AntagonistpA2 = 8.7Guinea-pig Trachea[2]

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.

Signaling Pathway

GR 64349-induced smooth muscle contraction is initiated by its binding to the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.[3][4] This activation triggers a cascade of intracellular events culminating in muscle contraction. L-659,837 exerts its antagonistic effect by blocking the initial step of this pathway.

GR64349_L659837_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 GR 64349 (Agonist) NK2R Tachykinin NK2 Receptor GR64349->NK2R Binds & Activates L659837 L-659,837 (Antagonist) L659837->NK2R Binds & Blocks Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_Channel Voltage-Dependent Ca2+ Channels Gq11->Ca_Channel Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (SR/ER) IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase Ca_Release->Ca_Increase MLCK Myosin Light Chain Kinase (MLCK) Ca_Increase->MLCK Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Myosin_P Phosphorylated Myosin Light Chain MLCK->Myosin_P Phosphorylates MLCP->Myosin_P Dephosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Signaling pathway of GR 64349-induced smooth muscle contraction and its antagonism by L-659,837.

Experimental Protocols

The following protocol outlines a standard in vitro organ bath experiment to assess the antagonistic effect of L-659,837 on GR 64349-induced smooth muscle contraction.

Materials and Reagents
  • Isolated smooth muscle tissue (e.g., rat colon, guinea pig trachea, human saphenous vein)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • GR 64349 (Tachykinin NK2 receptor agonist)

  • L-659,837 (Tachykinin NK2 receptor antagonist)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow

Experimental_Workflow A Tissue Preparation: Isolate smooth muscle strips. B Mounting: Mount tissues in organ baths containing Krebs solution at 37°C. A->B C Equilibration: Equilibrate tissues under optimal resting tension for 60-90 min. Wash every 15-20 min. B->C D Viability Test: Contract tissues with a depolarizing agent (e.g., 60 mM KCl). C->D E Washout & Rest: Wash tissues and allow to return to baseline. D->E F Antagonist Incubation: Add L-659,837 (or vehicle) to the baths and incubate for 30-60 min. E->F G Cumulative Concentration-Response Curve: Add increasing concentrations of GR 64349 to elicit contraction. F->G H Data Analysis: Construct concentration-response curves and perform Schild analysis. G->H

Caption: General workflow for an in vitro organ bath experiment to study NK2 receptor antagonism.

Detailed Methodology
  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.

    • Carefully prepare smooth muscle strips or rings of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).

  • Mounting and Equilibration:

    • Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension to the tissues (this will vary depending on the tissue type, typically 1-2 g) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Control Responses:

    • After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • Wash the tissues thoroughly to allow them to return to baseline tension.

    • Obtain a control cumulative concentration-response curve for GR 64349 (e.g., 10⁻¹¹ M to 10⁻⁶ M) to establish the baseline contractile response.

  • Antagonism Protocol:

    • After washing out the agonist and allowing the tissue to return to baseline, incubate the tissues with a specific concentration of L-659,837 (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M) or vehicle for a pre-determined period (typically 30-60 minutes).

    • Following the incubation period, repeat the cumulative concentration-response curve for GR 64349 in the presence of L-659,837.

  • Data Analysis:

    • Record the contractile responses as changes in tension (grams or millinewtons).

    • Construct concentration-response curves by plotting the contractile response against the logarithm of the agonist concentration.

    • For competitive antagonism, the concentration-response curves for GR 64349 in the presence of increasing concentrations of L-659,837 should exhibit a parallel rightward shift without a significant change in the maximum response.

    • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Conclusion

The selective NK2 receptor agonist GR 64349 and the antagonist L-659,837 are powerful tools for elucidating the role of the tachykinin NK2 receptor in smooth muscle physiology and pathophysiology. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at characterizing the antagonistic effects of L-659,837 on GR 64349-induced smooth muscle contraction. Such studies are fundamental for the discovery and development of novel therapeutics targeting conditions involving smooth muscle dysregulation.

References

Application Notes and Protocols for L-659,837 In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available scientific literature and data regarding "L-659,837" did not yield any specific in vivo animal model studies, quantitative data, experimental protocols, or associated signaling pathways for a compound with this identifier.

Extensive searches were conducted using various permutations of the keyword "L-659,837," including its potential mechanism of action, pharmacological properties, and application in animal models for cognitive function. The search results were broad, covering general aspects of animal models in drug discovery and cognitive impairment, but failed to identify any specific research pertaining to L-659,837.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, as there is no foundational data to support the generation of:

  • Quantitative Data Tables: No studies were found that presented data on dosage, administration routes, efficacy, or safety of L-659,837 in animal models.

  • Detailed Experimental Protocols: Without published research, it is not possible to provide methodologies for in vivo experiments involving L-659,837.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action of L-659,837 is not described in the available literature, making it impossible to create diagrams of its signaling pathways or experimental workflows.

It is possible that "L-659,837" may be an internal compound designation not yet disclosed in public research, a historical compound with limited online documentation, or a potential typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. Should relevant scientific literature be available under a different identifier, the requested detailed Application Notes and Protocols can be generated upon provision of the correct information.

Application Notes and Protocols for L-659837 (as a representative Cholecystokinin Receptor Antagonist) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-659837 is putatively identified as a cholecystokinin (B1591339) (CCK) receptor antagonist. CCK receptors, primarily CCKAR (CCK-A) and CCKBR (CCK-B), are G-protein coupled receptors involved in various physiological processes, including gastrointestinal functions and neurotransmission. In the context of oncology and cell biology research, antagonism of CCK receptors has been shown to modulate cell proliferation, migration, and survival in various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of CCK receptor antagonists, using established methodologies for compounds like lorglumide (B1675136) and proglumide (B1679172) as a proxy for this compound.

Data Presentation

Quantitative data for representative cholecystokinin receptor antagonists are summarized below. These values can serve as a starting point for designing experiments with this compound.

CompoundCell Line(s)Assay TypeConcentration/EffectReference
LorglumideB16-F1, A375, A431, HSC-1Cell Viability (WST-8)Significant decrease in viability at various concentrations after 48h[1]
ProglumideB16-F1Cell Viability (WST-8)Significant decrease in viability after 48h[1]
LoxiglumideB16-F1Cell Viability (WST-8)Significant decrease in viability after 48h[1]
YM022 (CCKBR antagonist)B16-F1, A375, A431, HSC-1Cell Viability (WST-8)No significant effect on viability[1]
ProglumideMurine Pancreatic Stellate Cells (mPSCs)Migration Assay20 nM significantly slowed cell migration[2]
L-364,718 (CCKAR antagonist)Murine Pancreatic Stellate Cells (mPSCs)Migration Assay1 nM treatment for 26h[2]
L-365,260 (CCKBR antagonist)Murine Pancreatic Stellate Cells (mPSCs)Migration Assay1 nM treatment for 26h[2]
LorglumideB16-F1Cell Division (CFSE)Suppressed cell division[1]
LorglumideMelanoma cell linesApoptosis AssayInduced apoptosis[1]
ProglumideHuman HepG2 HCC cellsRNA sequencingShowed significant changes in genes involved in tumorigenesis and fibrosis[3]

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of in vitro studies is the proper maintenance of cell cultures to ensure reproducibility.

  • Cell Lines: Human melanoma (A375), squamous cell carcinoma (A431), hepatocellular carcinoma (HepG2), and murine melanoma (B16-F1) cell lines are suitable for studying the effects of CCK receptor antagonists. Pancreatic stellate cells (PSCs) are also relevant for investigating the tumor microenvironment.

  • Culture Medium: The choice of culture medium is cell-line dependent. For example, RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) is commonly used for many cancer cell lines.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be subcultured. This typically involves washing with PBS, detachment with a brief incubation in trypsin-EDTA, neutralization with complete medium, centrifugation, and resuspension in fresh medium for seeding into new flasks.

Cell Viability Assay (WST-8 Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.

  • Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis in treated cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathway Diagram

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCKAR CCK->CCKAR Binds & Activates L659837 This compound L659837->CCKAR Binds & Inhibits Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates Downstream Downstream Signaling (Proliferation, Survival) PKC->Downstream Leads to

Caption: Antagonism of the CCK Receptor Signaling Pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Varying Concentrations & Durations) seed->treat viability Cell Viability Assay (e.g., WST-8) treat->viability migration Cell Migration Assay (e.g., Wound Healing) treat->migration apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis analyze Data Collection & Analysis viability->analyze migration->analyze apoptosis->analyze end End: Determine IC50, Migration Inhibition, Apoptosis Induction analyze->end

Caption: General Experimental Workflow for In Vitro Characterization of this compound.

References

Application Notes and Protocols for the In Vitro Use of L-659,837, a Selective NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of L-659,837 in in vitro experiments targeting the tachykinin NK2 receptor. This document includes detailed protocols for studying its antagonist activity in isolated tissue preparations, a summary of its pharmacological properties, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

L-659,837 is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NK2 receptors, which are primarily involved in smooth muscle contraction. L-659,837 is particularly useful in studying the effects of neurokinin A (NKA), the endogenous ligand for the NK2 receptor. This document outlines the procedures for preparing L-659,837 and utilizing it in in vitro functional assays, specifically focusing on its effects on isolated human smooth muscle tissues.

Physicochemical Properties and Storage

Proper handling and storage of L-659,837 are crucial for maintaining its stability and activity.

PropertyValue
Molecular Formula C₂₉H₃₂N₂O₄S
Molecular Weight 504.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Mechanism of Action

L-659,837 functions as a selective antagonist at the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. L-659,837 blocks this action by binding to the NK2 receptor and preventing the downstream signaling events triggered by NKA.

The nature of this antagonism can vary depending on the tissue being studied. In the human detrusor muscle, L-659,837 has been shown to act as a noncompetitive antagonist , where it reduces the maximal effect of the agonist without necessarily changing its EC50 value. In contrast, in human prostatic urethra and prostate tissue, it behaves as a competitive antagonist , shifting the agonist concentration-response curve to the right without affecting the maximal response.[1]

Quantitative Pharmacological Data

The following table summarizes the reported in vitro pharmacological parameters for L-659,837.

ParameterTissue/PreparationAgonistValueReference
pA₂ Human Prostatic UrethraGR 643497.4[1]
pA₂ Human ProstateGR 643497.2[1]
Antagonism Type Human Detrusor MuscleGR 64349Noncompetitive[1]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway

Activation of the NK2 receptor by agonists like neurokinin A initiates a signaling cascade that results in smooth muscle contraction. L-659,837 blocks this pathway at the receptor level.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds and Activates L659837 L-659,837 L659837->NK2R Binds and Blocks Gq_protein Gq Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Harvest Harvest Human Tissue Dissection Dissect Smooth Muscle Strips Tissue_Harvest->Dissection Mounting Mount Tissues in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissues (60-90 min) Mounting->Equilibration Viability_Test Test Viability with KCl Equilibration->Viability_Test Control_CRC Obtain Control Agonist CRC Viability_Test->Control_CRC Washout Washout and Recovery Control_CRC->Washout Antagonist_Incubation Incubate with L-659,837 Washout->Antagonist_Incubation Antagonist_CRC Obtain Agonist CRC in Presence of L-659,837 Antagonist_Incubation->Antagonist_CRC Data_Acquisition Record Contractile Force Normalization Normalize Data Data_Acquisition->Normalization Schild_Plot Schild Plot Analysis (for competitive) Normalization->Schild_Plot Max_Response Analyze Maximal Response (for noncompetitive) Normalization->Max_Response PA2_IC50 Determine pA₂ / IC₅₀ Schild_Plot->PA2_IC50 Max_Response->PA2_IC50

References

Application Notes and Protocols for Studying Urinary Bladder Hyperactivity with L-659,837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary bladder hyperactivity, a key component of the overactive bladder (OAB) syndrome, is characterized by involuntary contractions of the detrusor muscle during the bladder filling phase, leading to symptoms of urgency, frequency, and urge incontinence. Tachykinins, a family of neuropeptides including Substance P (SP) and Neurokinin A (NKA), have been identified as significant mediators of bladder smooth muscle contraction and are implicated in the pathophysiology of bladder hyperactivity. These peptides exert their effects through three main receptor subtypes: NK1, NK2, and NK3.

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor. Its ability to block the action of Neurokinin A, a primary agonist for the NK2 receptor, makes it a valuable pharmacological tool for investigating the role of the NKA/NK2 receptor pathway in both normal bladder function and in pathological conditions such as detrusor overactivity. These application notes provide a comprehensive overview and detailed protocols for utilizing L-659,837 in preclinical studies of urinary bladder hyperactivity.

Mechanism of Action

Tachykinins are released from sensory nerve fibers in the bladder wall in response to various stimuli, including inflammation and stretch. Neurokinin A (NKA) is a key tachykinin that induces a sustained, tonic contraction of the detrusor smooth muscle by activating NK2 receptors located on the muscle cells. This activation initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. In conditions of bladder hyperactivity, there may be an upregulation of the tachykinin system, contributing to the characteristic involuntary detrusor contractions.

L-659,837 acts as a competitive antagonist at the NK2 receptor, preventing the binding of NKA and thereby inhibiting its contractile effect on the detrusor muscle. By blocking this pathway, L-659,837 can reduce the frequency and amplitude of bladder contractions, making it a potential therapeutic agent for OAB and a critical tool for elucidating the underlying mechanisms of bladder hyperactivity.

Signaling Pathway of Neurokinin A in Detrusor Muscle Contraction

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates L659837 L-659,837 L659837->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Detrusor Muscle Contraction Ca2->Contraction PKC->Contraction Sensitizes Contractile Apparatus

Caption: Signaling pathway of NKA-induced detrusor muscle contraction and its inhibition by L-659,837.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of tachykinin NK2 receptor antagonists on urinary bladder function. Note that data for the specific compound L-659,837 is limited in publicly available literature; therefore, data from other selective NK2 antagonists are provided as a reference.

Table 1: In Vitro Antagonism of Neurokinin A-Induced Contraction in Rat Bladder Strips

AntagonistAgonistpA2 ValueSource
L-659,877Neurokinin AData not availableImplied antagonist activity
MEN 10,376Neurokinin A~6.0F. Borsini et al. (1995)
SR 48968Neurokinin A~8.0C. Advenier et al. (1992)

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Effects of NK2 Receptor Antagonists on Cystometric Parameters in a Rat Model of Bladder Hyperactivity

Treatment GroupBladder Capacity (ml)Voiding Pressure (cm H₂O)Inter-contraction Interval (min)Source
Control0.7 ± 0.259 ± 14.2Data not availableM. A. Pontari et al. (2002)
M274773 (0.3 mg/kg)1.2 ± 0.546.1 ± 10.8Data not availableM. A. Pontari et al. (2002)
M274773 (0.6 mg/kg)1.3 ± 0.440.0 ± 9.9Data not availableM. A. Pontari et al. (2002)

Data are presented as mean ± SD. M274773 is a selective NK2 receptor antagonist.

Experimental Protocols

In Vitro Assessment of L-659,837 on Detrusor Muscle Contractility

This protocol details the use of an organ bath to measure the effect of L-659,837 on NKA-induced contractions of isolated bladder smooth muscle strips.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)

  • Neurokinin A (NKA)

  • L-659,837

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by CO₂ asphyxiation followed by cervical dislocation.

    • Excise the urinary bladder and place it in a petri dish containing cold Krebs-Henseleit solution.

    • Remove any adhering connective and fatty tissue.

    • Cut the bladder open from the dome to the base and gently remove the urothelium by blunt dissection.

    • Prepare longitudinal detrusor muscle strips (approximately 10 mm long and 2 mm wide).

  • Organ Bath Setup:

    • Mount the muscle strips vertically in organ baths containing 10 ml of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with 80 mM KCl to check tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

    • To determine the antagonist effect of L-659,837, pre-incubate the tissues with varying concentrations of L-659,837 (e.g., 1 nM to 1 µM) for 30 minutes.

    • Generate a cumulative concentration-response curve for NKA (e.g., 1 nM to 10 µM) in the presence of L-659,837.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for NKA in the absence and presence of different concentrations of L-659,837.

    • Calculate the pA2 value for L-659,837 using a Schild plot analysis to quantify its antagonist potency.

In_Vitro_Workflow Start Start Tissue_Prep Bladder Excision and Detrusor Strip Preparation Start->Tissue_Prep Mounting Mount Strips in Organ Bath (Krebs Solution, 37°C, Carbogen) Tissue_Prep->Mounting Equilibration Equilibrate under 1g Tension (60 min) Mounting->Equilibration Viability_Test Test Viability with 80mM KCl Equilibration->Viability_Test Washout Wash and Return to Baseline Viability_Test->Washout Antagonist_Incubation Pre-incubate with L-659,837 (Varying Concentrations, 30 min) Washout->Antagonist_Incubation Agonist_CRC Generate Cumulative Concentration-Response Curve for Neurokinin A Antagonist_Incubation->Agonist_CRC Data_Acquisition Record Contractile Force Agonist_CRC->Data_Acquisition Data_Analysis Normalize Data, Plot Curves, Calculate pA2 (Schild Plot) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro organ bath study.

In Vivo Assessment of L-659,837 on Bladder Function using Cystometry

This protocol describes the use of in vivo cystometry in anesthetized rats to evaluate the effects of L-659,837 on bladder hyperactivity. A model of bladder hyperactivity can be induced, for example, by intravesical instillation of a mild irritant like acetic acid or cyclophosphamide (B585) injection.

Materials:

  • Female Sprague-Dawley rats (250-300 g)

  • Urethane (B1682113) (anesthetic)

  • Saline solution (0.9% NaCl)

  • L-659,837

  • Bladder catheter (PE-50 tubing)

  • Infusion pump

  • Pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with urethane (1.2 g/kg, intraperitoneal).

    • Place the rat in a supine position on a heating pad to maintain body temperature.

    • Perform a midline abdominal incision to expose the urinary bladder.

    • Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Exteriorize the catheter and close the abdominal incision.

  • Cystometry Setup:

    • Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.

    • Allow the animal to stabilize for 30-60 minutes.

  • Experimental Protocol:

    • Begin continuous intravesical infusion of saline at a constant rate (e.g., 0.1 ml/min).

    • Record baseline cystometric parameters for at least 3-4 micturition cycles. Parameters to measure include:

      • Bladder capacity (volume infused to elicit a voiding contraction)

      • Voiding pressure (peak intravesical pressure during micturition)

      • Inter-contraction interval (time between voiding contractions)

      • Basal pressure (pressure at the start of filling)

    • Administer L-659,837 intravenously or intraperitoneally at the desired dose(s).

    • Continue the saline infusion and record the cystometric parameters for an extended period to observe the effects of the compound.

  • Data Analysis:

    • Analyze the recorded data to determine the changes in bladder capacity, voiding pressure, and inter-contraction interval before and after the administration of L-659,837.

    • Compare the results between vehicle-treated and L-659,837-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Workflow Start Start Anesthesia Anesthetize Rat (Urethane) Start->Anesthesia Surgery Midline Abdominal Incision and Bladder Catheterization Anesthesia->Surgery Stabilization Stabilize Animal (30-60 min) Surgery->Stabilization Baseline_Recording Record Baseline Cystometry (Saline Infusion) Stabilization->Baseline_Recording Drug_Administration Administer L-659,837 (e.g., IV or IP) Baseline_Recording->Drug_Administration Post_Drug_Recording Continue Saline Infusion and Record Post-Treatment Cystometry Drug_Administration->Post_Drug_Recording Data_Analysis Analyze Changes in Bladder Capacity, Voiding Pressure, and Inter-contraction Interval Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

L-659,837: A Potent and Selective NK2 Receptor Antagonist for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in smooth muscle tissues of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation is associated with smooth muscle contraction, inflammation, and neurotransmission. Consequently, selective NK2 receptor antagonists like L-659,837 are invaluable tool compounds for elucidating the physiological and pathophysiological roles of the NK2 receptor and for exploring its therapeutic potential in various disorders, including irritable bowel syndrome (IBS), asthma, and overactive bladder.[1]

Pharmacological Profile

L-659,837 exhibits high affinity and selectivity for the NK2 receptor, making it a precise tool for isolating and studying NK2 receptor-mediated pathways. A comprehensive understanding of its binding affinity (Ki) and functional antagonism (IC50) is crucial for designing and interpreting experiments.

Quantitative Pharmacological Data
CompoundReceptorBinding Affinity (Ki) [nM]Functional Antagonism (pA2 / IC50)Species/TissueReference
L-659,837 NK2 1.8 pA2 = 8.7 Guinea Pig TracheaF. Lowe et al., 1990
L-659,837NK1>10,000--F. Lowe et al., 1990
L-659,837NK3>10,000--F. Lowe et al., 1990

This table summarizes the high affinity and selectivity of L-659,837 for the NK2 receptor. The significantly lower affinity for NK1 and NK3 receptors underscores its utility as a selective pharmacological tool.

Signaling Pathways and Experimental Logic

The activation of the NK2 receptor by its endogenous ligand, NKA, initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key driver of smooth muscle contraction. L-659,837, as a competitive antagonist, blocks the binding of NKA to the NK2 receptor, thereby inhibiting this signaling cascade and subsequent physiological responses.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659837 L-659,837 L659837->NK2R Binds & Blocks Gq11 Gαq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Induces

Figure 1: NK2 Receptor Signaling Pathway and the inhibitory action of L-659,837.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing L-659,837 in key in vitro and in vivo experiments.

In Vitro: Isolated Guinea Pig Trachea Smooth Muscle Contraction Assay

This assay is a classic method to functionally characterize NK2 receptor antagonists by measuring their ability to inhibit NKA-induced smooth muscle contraction.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2

  • L-659,837

  • Neurokinin A (NKA)

  • Indomethacin (B1671933)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Prepare tracheal ring segments (2-3 mm wide).

    • Suspend the tracheal rings in organ baths containing 10 ml of Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Apply an initial resting tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • Add indomethacin (1 µM) to the bath to inhibit the production of prostaglandins.

  • Experimental Protocol:

    • After equilibration, construct a cumulative concentration-response curve to NKA (e.g., 1 nM to 1 µM).

    • Wash the tissues and allow them to return to baseline tension.

    • Incubate the tissues with L-659,837 at the desired concentration (e.g., 10 nM, 30 nM, 100 nM) or vehicle (DMSO) for 30 minutes.

    • Following the incubation period, construct a second cumulative concentration-response curve to NKA in the presence of L-659,837 or vehicle.

  • Data Analysis:

    • Measure the contractile responses as the change in tension (in grams).

    • Normalize the responses to the maximum contraction induced by a standard agonist (e.g., KCl).

    • Calculate the EC50 values for NKA in the absence and presence of different concentrations of L-659,837.

    • Determine the pA2 value for L-659,837 using a Schild plot analysis to quantify its antagonist potency.

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Dissect Trachea Euthanasia->Dissection Ring_Prep Prepare Tracheal Rings Dissection->Ring_Prep Suspension Suspend Rings in Organ Bath Ring_Prep->Suspension Equilibration Equilibrate (60 min) Suspension->Equilibration NKA_CRC1 Cumulative NKA Curve 1 Equilibration->NKA_CRC1 Wash1 Wash NKA_CRC1->Wash1 Incubation Incubate with L-659,837 or Vehicle (30 min) Wash1->Incubation NKA_CRC2 Cumulative NKA Curve 2 Incubation->NKA_CRC2 Measure Measure Contraction NKA_CRC2->Measure Normalize Normalize Data Measure->Normalize Calculate Calculate EC50 Values Normalize->Calculate Schild Schild Plot Analysis (pA2) Calculate->Schild

Figure 2: Workflow for the in vitro isolated guinea pig trachea assay.

In Vivo: Antagonism of NKA-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This in vivo model assesses the ability of L-659,837 to block the bronchoconstrictor effects of NKA in a whole-animal system.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Urethane (B1682113) anesthesia

  • Tracheal cannula and ventilator

  • Carotid artery and jugular vein catheters

  • Pressure transducer to measure intratracheal pressure

  • L-659,837

  • Neurokinin A (NKA)

  • Saline (vehicle)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (e.g., 1.5 g/kg, i.p.).

    • Perform a tracheotomy and insert a cannula connected to a ventilator.

    • Catheterize the carotid artery to monitor blood pressure and the jugular vein for drug administration.

    • Monitor and record intratracheal pressure as an index of bronchoconstriction.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery.

    • Administer a bolus intravenous (i.v.) injection of NKA (e.g., 0.5 µg/kg) and record the peak increase in intratracheal pressure.

    • Allow the response to return to baseline.

    • Administer L-659,837 (e.g., 0.1, 0.3, 1.0 mg/kg, i.v.) or vehicle.

    • After a set period (e.g., 10 minutes), challenge the animal again with the same dose of NKA and record the bronchoconstrictor response.

  • Data Analysis:

    • Quantify the bronchoconstrictor response as the percentage increase in intratracheal pressure from baseline.

    • Calculate the percentage inhibition of the NKA-induced response by L-659,837 at each dose.

    • Determine the ID50 (the dose of antagonist that causes 50% inhibition) for L-659,837.

InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Guinea Pig Surgery Surgical Preparation (Cannulation, Catheterization) Anesthesia->Surgery Stabilization Stabilize Animal Surgery->Stabilization NKA_Challenge1 i.v. NKA Challenge 1 Stabilization->NKA_Challenge1 L659837_Admin i.v. L-659,837 or Vehicle NKA_Challenge1->L659837_Admin NKA_Challenge2 i.v. NKA Challenge 2 L659837_Admin->NKA_Challenge2 Measure Measure Bronchoconstriction NKA_Challenge2->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_ID50 Determine ID50 Calculate_Inhibition->Determine_ID50

Figure 3: Workflow for the in vivo NKA-induced bronchoconstriction assay.

Conclusion

L-659,837 is a powerful and selective pharmacological tool for investigating the roles of the NK2 receptor in health and disease. Its high affinity and selectivity for the NK2 receptor, coupled with its demonstrated efficacy in both in vitro and in vivo models, make it an essential compound for researchers in pharmacology, physiology, and drug discovery. The provided protocols offer a starting point for utilizing L-659,837 to explore NK2 receptor function in various biological systems. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-659,837 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-659,837 in in vitro settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of L-659,837?

A1: L-659,837 is a selective antagonist for the neurokinin 2 (NK2) receptor. It is crucial to distinguish it from antagonists of other neurokinin receptors, such as the neurokinin 3 (NK3) receptor, which is the primary target for neurokinin B (NKB). The endogenous ligand that preferentially binds to the NK2 receptor is neurokinin A (NKA).

Q2: What is a typical effective concentration range for L-659,837 in in vitro functional assays?

A2: The effective concentration of L-659,837 will vary depending on the specific assay system, cell type, and agonist concentration used. Based on available data for similar peptide NK2 antagonists, the IC50 value, which is the concentration of an antagonist that inhibits the response by 50%, can be in the micromolar range. For instance, the related compound L-659,877 has a reported IC50 of 5.29 µM in a calcium mobilization assay using CHO cells expressing the human NK2 receptor.[1] A concentration-response curve should be generated to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of L-659,837 for my experiments?

A3: L-659,837 is a non-peptide small molecule. For in vitro assays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the DMSO stock in your cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could be toxic to your cells, typically below 0.5%.[2] Always include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.

Q4: Which in vitro assays are suitable for characterizing the antagonist activity of L-659,837?

A4: The activity of L-659,837 can be characterized using functional assays that measure the downstream signaling of the NK2 receptor upon activation by its agonist, neurokinin A. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.[3] Therefore, suitable assays include:

  • Calcium Mobilization Assays: Activation of the Gq pathway leads to an increase in intracellular calcium. The inhibitory effect of L-659,837 on NKA-induced calcium flux can be measured using calcium-sensitive fluorescent dyes.

  • cAMP Assays: Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP). The ability of L-659,837 to block NKA-induced cAMP production can be quantified using various commercially available cAMP assay kits.[4]

Quantitative Data Summary

The following table summarizes the potency of L-659,877, a closely related peptide NK2 antagonist, in a common in vitro functional assay. This data can serve as a reference point for designing your own experiments with L-659,837.

CompoundAntagonist TypeReceptor SpecificityAssay TypeIC50Cell Line/TissueReference
L-659,877PeptideNK2 SelectiveCalcium Mobilization5.29 µMHuman NK2 (CHO cells)[1]

Experimental Protocols

Detailed Protocol: Calcium Mobilization Assay for NK2 Receptor Antagonism

This protocol outlines the steps to determine the IC50 value of L-659,837 by measuring its ability to inhibit neurokinin A (NKA)-induced calcium mobilization in cells expressing the NK2 receptor.

Materials:

  • Cells stably or transiently expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Neurokinin A (NKA)

  • L-659,837

  • DMSO

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Culture:

    • Culture the NK2 receptor-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into the microplates at an optimized density and allow them to adhere overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Gently wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of L-659,837 in assay buffer. Remember to include a vehicle control (assay buffer with the same final DMSO concentration).

    • Add the L-659,837 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of NKA in assay buffer at a concentration that elicits a submaximal response (typically the EC80, which should be determined in prior agonist dose-response experiments).

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the NKA solution into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 1-2 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the control wells (vehicle-treated).

    • Plot the normalized response as a function of the logarithm of the L-659,837 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (NK2-expressing cells) dye_loading Calcium Dye Loading cell_culture->dye_loading antagonist_incubation Pre-incubate with L-659,837 dye_loading->antagonist_incubation agonist_addition Add NKA (Agonist) antagonist_incubation->agonist_addition signal_detection Measure Calcium Flux agonist_addition->signal_detection data_normalization Data Normalization signal_detection->data_normalization dose_response Generate Dose-Response Curve data_normalization->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: Experimental workflow for determining the IC50 of L-659,837.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659837 L-659,837 L659837->NK2R Binds & Inhibits Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Response

Caption: Neurokinin A (NKA) signaling pathway via the NK2 receptor.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability between replicate wells Inconsistent cell seeding, pipetting errors during reagent addition, or issues with the plate reader.Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for reagent addition. Check the plate reader's performance and settings.
Low or no signal in response to NKA Low NK2 receptor expression in cells, use of an inappropriate agonist concentration, or inactive NKA.Verify NK2 receptor expression via methods like qPCR or Western blot. Perform an NKA dose-response curve to determine the optimal concentration. Use freshly prepared NKA solutions.
High background signal Autofluorescence from the compound or cell culture medium, or issues with the fluorescent dye.Test for compound autofluorescence at the assay wavelengths. Use phenol (B47542) red-free medium for the assay. Optimize dye loading concentration and incubation time.
Incomplete inhibition at high L-659,837 concentrations L-659,837 may not be a full antagonist at the tested concentrations, or there could be non-specific effects.Extend the concentration range of L-659,837. Verify the purity and integrity of the compound. Consider the possibility of insurmountable antagonism.
Shift in NKA potency between experiments Variations in cell passage number, cell health, or assay conditions (e.g., temperature, incubation times).Use cells within a narrow passage number range. Ensure consistent cell culture and assay conditions for all experiments.
Precipitation of L-659,837 in aqueous buffer Poor solubility of the compound at the tested concentrations.Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains non-toxic. Consider using a surfactant like Pluronic F-127 in the assay buffer.

References

L-659837 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of L-659,837. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and relevant pathway diagrams to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of L-659,837?

A1: The most commonly recommended solvent for preparing a stock solution of L-659,837 is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to start with a concentration of around 10 mM.

Q2: Can I dissolve L-659,837 directly in aqueous buffers like PBS?

A2: L-659,837 is sparingly soluble in aqueous buffers.[1] Direct dissolution in Phosphate Buffered Saline (PBS) or other aqueous solutions is not recommended as it may lead to precipitation. For aqueous-based experiments, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the aqueous buffer of choice.[1]

Q3: How should I store the solid compound and its stock solution?

A3: The solid form of L-659,837 should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]

Q4: What is the stability of L-659,837 in a working solution?

A4: The stability of L-659,837 in an aqueous working solution is limited. It is recommended to prepare the working solution fresh for each experiment and use it within the same day.[1] Degradation can occur in aqueous environments, potentially affecting experimental results.

Troubleshooting Guide

Issue: I am observing precipitation when I dilute my DMSO stock solution into my cell culture medium or PBS.

  • Question: Why is my L-659,837 precipitating out of solution?

    • Answer: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The final concentration of DMSO may not be sufficient to keep the compound fully dissolved. Additionally, the pH and ionic strength of the buffer can affect solubility.

  • Question: How can I prevent this precipitation?

    • Answer:

      • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.[1]

      • Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is kept as high as your experimental system allows, typically not exceeding 0.1% to 0.5% for cell-based assays to avoid solvent toxicity.[1][2][3]

      • Vortexing/Mixing: Ensure thorough mixing during the dilution process.

      • Co-solvents: In some cases, for in vivo studies, co-solvents like PEG400, Tween 80, or cyclodextrins can be used in the final formulation to improve solubility.[1]

Issue: I am seeing inconsistent or weaker than expected activity of L-659,837 in my experiments.

  • Question: What could be causing the reduced activity of my compound?

    • Answer: This could be due to several factors related to the stability of L-659,837.

      • Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the aqueous working solution.

      • Inaccurate Concentration: The initial stock solution concentration may be inaccurate due to incomplete dissolution or weighing errors.

  • Question: How can I ensure the consistent activity of L-659,837?

    • Answer:

      • Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.

      • Proper Storage: Aliquot your stock solution and store it at -80°C to minimize freeze-thaw cycles.[1]

      • Confirm Dissolution: Ensure the compound is fully dissolved in DMSO before making any dilutions. Gentle warming or sonication can aid in dissolution, but be cautious of potential degradation with excessive heat.

Data Presentation

Table 1: Solubility Profile of L-659,837

SolventSolubilityConcentrationNotes
DMSOSoluble≥ 10 mMRecommended for stock solutions.
EthanolSparingly SolubleNot specifiedMay require warming.
WaterInsolubleNot specifiedNot a recommended solvent.
PBS (pH 7.2)Sparingly Soluble~0.1 mg/mL (with initial DMSO solubilization)Dilution from a DMSO stock is necessary.

Note: The solubility data is compiled from general laboratory practices and available product information. Precise quantitative values may vary based on the specific lot of the compound and experimental conditions.

Table 2: Stability and Storage Recommendations

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 yearsProtect from light and moisture.
In DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
In DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous SolutionRoom Temperature< 24 hoursPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of L-659,837 in DMSO

  • Materials:

    • L-659,837 (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid L-659,837 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of L-659,837. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed from the vial), weigh out the calculated mass.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Materials:

    • 10 mM L-659,837 stock solution in DMSO

    • Sterile Phosphate Buffered Saline (PBS) or cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw a single aliquot of the 10 mM L-659,837 stock solution at room temperature.

    • Perform a serial or stepwise dilution to reach the desired final concentration. For example, to prepare a 10 µM working solution:

      • First, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.

      • Then, dilute the 100 µM intermediate solution 1:10 in your final aqueous buffer (e.g., add 10 µL of the 100 µM solution to 90 µL of PBS).

    • Vortex gently to mix.

    • Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualizations

experimental_workflow cluster_preparation Solution Preparation Workflow solid L-659,837 (Solid Powder) stock 10 mM Stock Solution in DMSO solid->stock Dissolve dmso Anhydrous DMSO dmso->stock aliquot Aliquot and Store at -80°C stock->aliquot working Dilute in Aqueous Buffer (e.g., PBS, Media) aliquot->working Thaw Single Aliquot experiment Use Immediately in Experiment working->experiment signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L659837 L-659,837 NK2R Tachykinin NK2 Receptor L659837->NK2R Antagonist NKA Neurokinin A (NKA) NKA->NK2R Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

References

Technical Support Center: L-659837 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NK2 receptor antagonist, L-659837. All information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound inhibits the physiological effects mediated by NK2 receptor activation.

Q2: What are the common experimental applications of this compound?

This compound is frequently used in preclinical research to investigate the role of the NK2 receptor in various physiological and pathophysiological processes. Common applications include studies on:

  • Smooth muscle contraction: Particularly in the gastrointestinal, respiratory, and urinary tracts.[1]

  • Inflammation: Investigating the role of NK2 receptors in inflammatory responses.

  • Visceral hypersensitivity and pain: Studying the involvement of NK2 receptors in pain signaling, especially in models of irritable bowel syndrome (IBS).

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is advisable to prepare concentrated stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions.

Issue 1: Inconsistent or No Antagonistic Effect Observed in Cell-Based Assays (e.g., Calcium Mobilization)

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
This compound Degradation - Ensure proper storage of solid compound and stock solutions (-20°C or -80°C, protected from light).- Prepare fresh working dilutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Agonist Concentration - Use a concentration of the NK2 receptor agonist (e.g., Neurokinin A) that elicits a submaximal response (typically EC80) to provide a sufficient window for observing antagonism.- If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.
Inadequate Pre-incubation Time - As a competitive antagonist, this compound requires sufficient time to bind to the NK2 receptors before the addition of the agonist.- A pre-incubation period of 15-30 minutes is generally recommended. Optimize this time for your specific cell system.
Low Receptor Expression - Confirm the expression of functional NK2 receptors in your cell line using techniques like qPCR, Western blot, or by testing with a known potent NK2 agonist.
Cell Health and Passage Number - Use cells that are healthy and within a consistent, low passage number range.- Ensure consistent cell seeding density and confluency, as these can affect receptor expression and signaling.
Assay Interference - The vehicle (e.g., DMSO) used to dissolve this compound may have effects at higher concentrations. Ensure the final vehicle concentration is consistent across all wells and is at a non-interfering level (typically ≤ 0.1%).
Issue 2: High Variability in Isolated Tissue Bath Experiments

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Tissue Viability and Preparation - Ensure the tissue is fresh and handled gently during dissection to avoid damage.- Maintain the tissue in ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) throughout the preparation.[2]
Inconsistent Passive Tension - Each tissue has an optimal resting tension at which it produces a maximal contractile response. This needs to be determined empirically for your specific tissue type and standardized across all experiments.[3]
Equilibration Time - Allow for a sufficient equilibration period (typically 60-90 minutes) for the tissue to stabilize in the organ bath before starting the experiment. During this time, flush the bath with fresh physiological salt solution every 15-20 minutes.[2][3]
Agonist and Antagonist Addition - Ensure accurate and consistent pipetting of agonist and antagonist solutions into the organ bath.- Allow for an adequate pre-incubation time with this compound before adding the agonist to allow for receptor binding.
Tachyphylaxis/Desensitization - Repeated application of high concentrations of agonists can lead to receptor desensitization and reduced responses.- Ensure adequate washout periods between agonist additions.
Issue 3: Unexpected Results or Variability in In Vivo Studies

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Compound Formulation and Administration - Ensure this compound is fully dissolved or uniformly suspended in the chosen vehicle. The formulation should be appropriate for the route of administration (e.g., intraperitoneal, oral gavage).- Use consistent and accurate administration techniques. For intraperitoneal injections, ensure the injection is in the correct abdominal quadrant to avoid puncturing organs.[4] For oral gavage, use the correct technique to avoid administration into the lungs.[5]
Animal Strain and Individual Variability - Be aware that different rodent strains can exhibit varying responses to stimuli and drugs.[6] Use a consistent strain for all experiments.- Biological variability between individual animals is inherent. Ensure adequate sample sizes and randomization to account for this.
Stress-Induced Effects - Stress can significantly impact physiological responses, particularly in studies of visceral pain and gastrointestinal motility.[7][8]- Acclimate animals to the experimental environment and handling procedures to minimize stress.
Pharmacokinetics of this compound - The dose and timing of this compound administration should be based on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) in the chosen animal model. If this information is not available, preliminary pharmacokinetic studies may be necessary.

Quantitative Data

This compound Potency

ParameterValueSpecies/SystemReference
IC505.29 µMHuman NK2 Receptor (CHO cells)[9]

Agonist Potency for NK2 Receptor Activation

AgonistParameterValueSpecies/SystemReference
Neurokinin AEC504.83 x 10⁻⁹ MHuman NK2 Receptor (CHO cells)[9]
[β-Ala⁸]-NKA(4-10)EC504.83 nMHuman NK2 Receptor (CHO cells)[9]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines the measurement of this compound's ability to inhibit Neurokinin A-induced intracellular calcium mobilization in cells expressing the NK2 receptor.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Neurokinin A (NKA)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the NK2 receptor-expressing cells into the microplate at a predetermined optimal density and culture overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature. Do not wash the cells after dye loading.[10]

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells of the cell plate.

    • Include wells with vehicle control.

    • Pre-incubate the plate with this compound for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a pre-determined EC80 concentration of NKA into each well.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes the methodology for assessing the antagonistic effect of this compound on NKA-induced smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat trachea)

  • Organ bath system with force-displacement transducers

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[2]

  • This compound

  • Neurokinin A (NKA)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Dissect the desired tissue and place it immediately in ice-cold, aerated physiological salt solution.

    • Prepare tissue segments of appropriate size and mount them in the organ baths under a determined optimal resting tension.[3]

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.[2][3]

  • Viability Check:

    • Induce a contraction with a standard stimulus (e.g., high potassium chloride solution) to ensure tissue viability. Wash thoroughly and allow the tissue to return to baseline.

  • Antagonist Incubation:

    • Add the desired concentration of this compound or its vehicle to the organ baths.

    • Incubate for 20-30 minutes.

  • Cumulative Concentration-Response Curve:

    • Add NKA to the baths in a cumulative, stepwise manner, allowing the contraction to reach a plateau at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal response to NKA in the absence of the antagonist.

    • Plot the mean response against the log concentration of NKA for both the control and this compound-treated tissues.

    • The antagonistic effect of this compound will be observed as a rightward shift in the concentration-response curve. The potency of the antagonist can be quantified using a Schild analysis.

Visualizations

Signaling Pathways and Workflows

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659837 This compound L659837->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response

Caption: NK2 Receptor Signaling Pathway and Site of this compound Action.

Calcium_Assay_Workflow A 1. Seed NK2R-expressing cells in a microplate B 2. Load cells with a calcium-sensitive dye A->B C 3. Pre-incubate with This compound or vehicle B->C D 4. Measure baseline fluorescence C->D E 5. Inject NKA (agonist) D->E F 6. Measure fluorescence change over time E->F G 7. Analyze data to determine IC50 F->G Troubleshooting_Logic cluster_reagent Reagent Integrity cluster_protocol Experimental Protocol cluster_system Assay System cluster_controls Controls Start Inconsistent/No Antagonistic Effect Reagent_Check Check this compound and Agonist Storage & Preparation Start->Reagent_Check Protocol_Check Verify Pre-incubation Time and Agonist Concentration Start->Protocol_Check System_Check Confirm Receptor Expression and Cell Health Start->System_Check Control_Check Review Vehicle and Positive Controls Start->Control_Check

References

Technical Support Center: Assessment of Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the off-target effects of investigational compounds. Due to the limited availability of specific public data on L-659,837, this guide will use a hypothetical compound, "Compound X," to illustrate the principles and methodologies for evaluating off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they important to assess?

A1: Off-target effects are the interactions of a drug or investigational compound with molecular targets other than its intended primary target. These interactions can lead to undesirable side effects or toxicities.[1][2] Assessing off-target effects is a critical component of safety pharmacology, aiming to identify and mitigate potential adverse drug reactions before clinical trials.[3][4] A thorough off-target profiling helps in building a comprehensive safety profile of a drug candidate and is essential for regulatory submissions.

Q2: At what stage of drug discovery should off-target effects be investigated?

A2: Off-target effects should be investigated early in the drug discovery process, often referred to as "frontloading" safety assessment.[3] Early-stage screening allows medicinal chemists to modify compound structures to improve selectivity and reduce potential liabilities, thereby preventing costly failures in later development stages.[4]

Q3: What are the primary organ systems of concern for off-target effects according to regulatory guidelines?

A3: The International Conference on Harmonisation (ICH) S7A guidelines recommend a core battery of studies focusing on three vital organ systems: the central nervous system (CNS), the cardiovascular system, and the respiratory system.[3][5]

Q4: What is a selectivity panel and how is it used?

A4: A selectivity panel is a broad screen of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions of a compound. These panels help to identify unintended binding and can predict potential side effects. The data from these panels, typically presented as percent inhibition or binding affinity (Ki), is crucial for understanding a compound's selectivity.

Q5: What is the significance of the hERG assay in safety pharmacology?

A5: The human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a critical off-target to assess due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a biomarker for an increased risk of potentially fatal cardiac arrhythmias.[6] Therefore, the hERG assay is a standard in vitro test in the cardiovascular safety assessment.[5]

Troubleshooting Guides

Problem 1: My compound shows activity in a broad receptor binding panel. What are the next steps?

  • Step 1: Prioritize hits. Focus on off-targets with the highest binding affinity (lowest Ki or IC50 values) and those known to be associated with significant adverse effects.

  • Step 2: Perform functional assays. Determine if the binding to off-targets results in agonistic, antagonistic, or allosteric modulation. A compound that binds to a receptor may not necessarily elicit a functional response.

  • Step 3: Assess the therapeutic window. Compare the in vitro potency at the off-target with the on-target efficacy. A large separation between off-target and on-target potencies may indicate an acceptable safety margin.

  • Step 4: Consider structure-activity relationships (SAR). If problematic off-target activity is confirmed, medicinal chemistry efforts can be directed to design new analogs with improved selectivity.

Problem 2: My compound shows inhibition of the hERG channel. Is it automatically a failed candidate?

  • Not necessarily. While hERG inhibition is a concern, several factors need to be considered:

    • Potency: The IC50 for hERG inhibition should be significantly higher than the therapeutic concentration. A common safety margin is a 30-fold to 100-fold difference.

    • In vivo assessment: Conduct in vivo cardiovascular studies in animal models to assess the actual risk of QT prolongation.[5]

    • Mechanism of inhibition: Understand if the compound is a direct channel blocker or affects trafficking.

    • Clinical context: For certain indications, such as life-threatening diseases, a higher risk of side effects might be acceptable.

Data Presentation

The following tables provide an example of how to summarize off-target binding and functional assay data for our hypothetical "Compound X."

Table 1: Selectivity Profile of Compound X in a Receptor Binding Panel

Target ClassOff-TargetLigand% Inhibition at 1 µM Compound XKi (nM)
GPCRs Dopamine D2[3H]-Spiperone85%150
Serotonin 5-HT2A[3H]-Ketanserin78%250
Adrenergic α1A[3H]-Prazosin45%>1000
Ion Channels hERG[3H]-Astemizole60%800
L-type Ca2+[3H]-Nitrendipine25%>1000
Enzymes COX-1Arachidonic Acid10%>1000
PDE4[3H]-Rolipram5%>1000

Table 2: Functional Off-Target Activity of Compound X

Off-TargetAssay TypeFunctional EffectEC50 / IC50 (nM)
Dopamine D2Calcium FluxAntagonist220
Serotonin 5-HT2AIP-1 AccumulationAntagonist450
hERGPatch ClampBlocker1200

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

  • Objective: To determine the binding affinity (Ki) of a test compound to a panel of receptors, ion channels, and transporters.

  • Materials: Cell membranes expressing the target of interest, radioligand specific for the target, test compound (Compound X), scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound X.

    • In a 96-well plate, add the cell membranes, the specific radioligand, and either vehicle, a known reference compound, or Compound X.

    • Incubate the plate to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by Compound X. Determine the IC50 value from the concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Automated Patch Clamp Assay for hERG Channel Inhibition

  • Objective: To determine the functional inhibitory effect (IC50) of a test compound on the hERG potassium channel.

  • Materials: HEK293 cells stably expressing the hERG channel, appropriate internal and external solutions for patch clamp recording, and an automated patch clamp system.

  • Procedure:

    • Culture and harvest the hERG-expressing cells.

    • Prepare serial dilutions of Compound X in the external solution.

    • Load the cells, solutions, and Compound X onto the automated patch clamp system.

    • The system will automatically establish whole-cell patch clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cells with increasing concentrations of Compound X and record the corresponding reduction in the hERG current.

  • Data Analysis: Measure the peak tail current at each concentration of Compound X. Plot the percent inhibition of the current as a function of concentration to determine the IC50 value.

Visualizations

Off_Target_Screening_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Follow-up cluster_decision Decision Making Broad_Panel Broad Selectivity Panel (e.g., 44 targets) Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Broad_Panel->Functional_Assay Prioritized Hits CNS_Safety CNS Safety Assessment (Irwin or FOB test) Functional_Assay->CNS_Safety Respiratory_Plethysmography Respiratory Plethysmography Functional_Assay->Respiratory_Plethysmography hERG_Assay hERG Patch Clamp Assay CV_Telemetry Cardiovascular Telemetry (Dog, NHP) hERG_Assay->CV_Telemetry Risk_Assessment Risk Assessment (Therapeutic Window) CV_Telemetry->Risk_Assessment CNS_Safety->Risk_Assessment Respiratory_Plethysmography->Risk_Assessment Lead_Optimization Lead Optimization Risk_Assessment->Lead_Optimization Unacceptable Risk Proceed to IND-enabling Studies Proceed to IND-enabling Studies Risk_Assessment->Proceed to IND-enabling Studies Acceptable Risk Test_Compound Test Compound Lead_Optimization->Test_Compound New Analogs Test_Compound->Broad_Panel Test_Compound->hERG_Assay

Caption: Workflow for off-target effect assessment from in vitro screening to in vivo follow-up.

Signaling_Pathway_Off_Target cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CompoundX Compound X OnTarget Primary Target (Receptor A) CompoundX->OnTarget Binds OffTarget Off-Target (Dopamine D2 Receptor) CompoundX->OffTarget Binds (Antagonist) OnTargetEffect Desired Therapeutic Effect OnTarget->OnTargetEffect Activates G_Protein Gi Protein OffTarget->G_Protein Activates OffTargetEffect Side Effect (e.g., Inhibition of cAMP) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->OffTargetEffect Leads to

Caption: Hypothetical signaling pathway showing on-target and off-target effects of Compound X.

References

Preventing L-659837 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-659,837. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of L-659,837 in culture media and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is L-659,837 and what is its mechanism of action?

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] The NK2 receptor is a G-protein coupled receptor (GPCR) that is primarily activated by the neuropeptide Neurokinin A (NKA).[3][4] Upon activation, the NK2 receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in various physiological processes, including smooth muscle contraction.[3] L-659,837 exerts its effect by blocking the binding of NKA to the NK2 receptor, thereby inhibiting these downstream signaling events.

Q2: I observed precipitation after adding my L-659,837 stock solution to the culture medium. What could be the cause?

Precipitation of L-659,837 upon addition to aqueous culture media is a common issue, often due to its hydrophobic nature. The primary causes include:

  • High Final Concentration: The final concentration of L-659,837 in the culture medium may exceed its solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.

  • Low Temperature: Culture media is often stored at 4°C, and adding the compound to cold media can decrease its solubility.

  • pH and Media Components: The pH of the media and interactions with salts, proteins (especially in serum), and other components can affect the solubility of the compound.

Q3: What is the recommended solvent for L-659,837?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving L-659,837 and other hydrophobic small molecules for in vitro studies.[5] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.

Q4: What is the maximum recommended final concentration of DMSO in the culture medium?

To minimize cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%.[5] Many cell lines can tolerate up to 1%, but some, especially primary cells, are more sensitive.[5] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.[5]

Troubleshooting Guide: Preventing L-659,837 Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of L-659,837 in your cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation High final concentration of L-659,837.Determine the maximum soluble concentration of L-659,837 in your specific culture medium by performing a solubility test (see Experimental Protocols). Start with a lower working concentration if possible.
Rapid dilution of the DMSO stock solution.Perform a serial dilution of the L-659,837 stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium.[6]
Cold culture medium.Always pre-warm your culture medium to 37°C before adding the L-659,837 stock solution.
Precipitation Over Time Instability of the compound in the culture medium.Prepare fresh working solutions of L-659,837 for each experiment. Avoid storing the compound diluted in aqueous solutions for extended periods.
Interaction with media components (e.g., serum proteins).If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. You can also try pre-incubating the diluted L-659,837 in a small volume of serum-free media before adding it to the final culture.
pH shift in the culture medium.Ensure your culture medium is properly buffered for the CO2 environment of your incubator.
General Poor Solubility The inherent hydrophobicity of L-659,837.Consider using a solubilizing agent, such as a low concentration of a non-ionic surfactant (e.g., Tween® 80) or cyclodextrin. However, the compatibility of these agents with your cell line must be validated.

Experimental Protocols

1. Preparation of L-659,837 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of L-659,837 in DMSO.

  • Materials:

    • L-659,837 powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out the desired amount of L-659,837 powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of L-659,837 is 788.96 g/mol .

    • Add the calculated volume of DMSO to the tube containing the L-659,837 powder.

    • Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Determination of Maximum Soluble Concentration in Culture Medium

This protocol helps determine the highest concentration of L-659,837 that remains soluble in your specific cell culture medium.

  • Materials:

    • 10 mM L-659,837 stock solution in DMSO

    • Your complete cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Prepare a series of dilutions of the 10 mM L-659,837 stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

    • In a series of sterile tubes or wells, add a fixed volume of your pre-warmed culture medium (e.g., 1 mL).

    • Add a small, equal volume of each DMSO dilution to the corresponding tube of medium to achieve a range of final L-659,837 concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM). Ensure the final DMSO concentration remains below 0.5%.

    • Include a vehicle control with the highest concentration of DMSO used.

    • Gently mix and incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect for precipitation immediately and after several hours (e.g., 1, 4, and 24 hours) under a microscope. The highest concentration that remains clear is the maximum soluble concentration.

Visualizations

Signaling Pathway of the NK2 Receptor and Inhibition by L-659,837

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds and Activates L659837 L-659,837 L659837->NK2R Binds and Inhibits Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Tachykinin NK2 Receptor Signaling Cascade and its Antagonism by L-659,837.

Experimental Workflow for Preventing Precipitation

Precipitation_Workflow start Start: L-659,837 Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep solubility_test Determine Max Soluble Concentration in Pre-warmed (37°C) Media stock_prep->solubility_test working_sol Prepare Working Solution by Serial Dilution in Pre-warmed Media solubility_test->working_sol add_to_cells Add Working Solution to Cells working_sol->add_to_cells observe Incubate and Observe for Precipitation add_to_cells->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip Clear precip Precipitation Observed observe->precip Turbid troubleshoot Troubleshoot: - Lower Concentration - Slower Addition - Check Media Components precip->troubleshoot troubleshoot->solubility_test

References

Technical Support Center: L-659,837 Antagonist Activity Verification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for verifying the antagonist activity of L-659,837 at the tachykinin NK2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is L-659,837 and what is its primary target?

A1: L-659,837 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand Neurokinin A (NKA).

Q2: What are the key applications of L-659,837 in research?

A2: L-659,837 is primarily used as a pharmacological tool to study the physiological and pathological roles of the NK2 receptor. Due to the involvement of NK2 receptors in smooth muscle contraction and inflammation, L-659,837 and other NK2 antagonists have been investigated for their therapeutic potential in conditions such as asthma, irritable bowel syndrome (IBS), and urinary bladder disorders.[1]

Q3: What are the typical quantitative values I should expect for L-659,837's antagonist activity?

A3: The antagonist activity of L-659,837 can be quantified using various in vitro assays. The table below summarizes key parameters. Note that values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

ParameterAssay TypeTypical ValueDescription
IC50 Functional Assay (Calcium Mobilization)5.29 µM (for L-659,877)The concentration of the antagonist that inhibits 50% of the maximal response to an agonist.
pA2 Functional Assay (e.g., organ bath)~6.0 - 7.0 (estimated)The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Ki Radioligand Binding AssayNot explicitly found for L-659,837, but expected to be in the nanomolar to low micromolar range based on similar compounds.The inhibition constant, representing the affinity of the antagonist for the receptor.

Q4: How does the NK2 receptor signal within the cell?

A4: The NK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in mediating the physiological effects of NK2 receptor activation, such as smooth muscle contraction.

Signaling Pathway Diagram

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates L659837 L-659,837 L659837->NK2R Inhibits G_protein Gq NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response Initiates

Caption: NK2 Receptor Signaling Pathway.

Experimental Workflows and Troubleshooting Guides

This section provides detailed methodologies and troubleshooting for key experiments to verify the antagonist activity of L-659,837.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of L-659,837 for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (from cells/tissue expressing NK2R) Incubation Incubate: Membranes + Radioligand + L-659,837 or Control Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: - Assay Buffer - Radioligand ([³H]-SR 48968) - L-659,837 dilutions - Non-specific binding control Reagent_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (with ice-cold buffer) Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Analysis Analyze Data: - Plot % inhibition vs. [L-659,837] - Determine IC50 - Calculate Ki Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the NK2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]-SR 48968 at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a non-labeled NK2 antagonist (e.g., 1 µM SR 48968), and membrane suspension.

    • Competition: Add assay buffer, radioligand, varying concentrations of L-659,837, and membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of L-659,837 to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Radioligand Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of total binding) 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with the filter or plate. 4. Too much membrane protein per well.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in PEI; add bovine serum albumin (BSA) to the assay buffer. 4. Titrate the amount of membrane protein to find the optimal concentration.
Low Specific Binding Signal 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand. 3. Incubation time is too short to reach equilibrium.1. Use a cell line with higher receptor expression or a richer tissue source. 2. Check the age and storage conditions of the radioligand; consider purchasing a fresh batch. 3. Determine the time to equilibrium with an association kinetics experiment.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven filtration or washing.1. Calibrate pipettes and use consistent technique. 2. Ensure all solutions are thoroughly mixed before and during dispensing. 3. Ensure a consistent vacuum and washing procedure for all wells.
Functional Assay (Calcium Mobilization)

This assay measures the ability of L-659,837 to inhibit the increase in intracellular calcium induced by an NK2 receptor agonist (e.g., NKA).

Experimental Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing NK2R in a multi-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of L-659,837 or vehicle control Dye_Loading->Pre_incubation Agonist_Addition Add NK2 agonist (e.g., NKA) and measure fluorescence change Pre_incubation->Agonist_Addition Analysis Analyze Data: - Plot % inhibition of agonist response vs. [L-659,837] - Determine IC50 - (Optional) Calculate pA2 via Schild analysis Agonist_Addition->Analysis

References

Technical Support Center: Interpreting Unexpected Results with L-659,837

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-659,837. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments involving this selective tachykinin NK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-659,837 and what is its primary mechanism of action?

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. This inhibition prevents the downstream signaling cascade typically initiated by NKA, which often involves smooth muscle contraction.

Q2: I'm not seeing the expected inhibitory effect of L-659,837 on smooth muscle contraction. What could be the reason?

Several factors could contribute to a lack of efficacy. Please consider the following:

  • Agonist Specificity: Confirm that the contractile response you are trying to inhibit is indeed mediated by NK2 receptors. While neurokinin A is the preferential agonist, other tachykinins like substance P can also act on NK2 receptors, albeit with lower affinity. If the contraction is induced by a non-tachykinin agonist, L-659,837 will not have an effect.

  • Concentration of L-659,837: Ensure you are using an appropriate concentration of L-659,837. The effective concentration can vary depending on the tissue and experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal inhibitory concentration.

  • Tissue Viability: Verify the health of your tissue preparation. Degraded or unhealthy tissue may not respond appropriately to either agonists or antagonists.

  • Receptor Subtypes: Be aware that heterogeneity of NK2 receptors has been suggested in some tissues. It is possible that the specific NK2 receptor subtype in your experimental model is less sensitive to L-659,837.

Q3: I'm observing an unexpected excitatory or contractile effect after applying L-659,837. Is this a known off-target effect?

While L-659,837 is reported to be a selective NK2 antagonist, unexpected excitatory effects could arise from several possibilities:

  • Off-Target Effects: Although specific off-target effects for L-659,837 are not extensively documented in publicly available literature, all pharmacological tools have the potential for off-target interactions at high concentrations. Consider performing experiments with a structurally different NK2 antagonist to see if the effect persists.

  • Partial Agonism: In some systems, compounds designed as antagonists can exhibit partial agonist activity. This is more likely to be observed at higher concentrations. A thorough concentration-response analysis should be conducted to investigate this possibility.

  • Complex Biological Systems: In vivo or in complex ex vivo models, the blockade of NK2 receptors could lead to indirect physiological responses that manifest as an excitatory effect. For example, blocking an inhibitory feedback loop could result in a net excitatory outcome.

Troubleshooting Guide

This guide provides a structured approach to identifying the root cause of unexpected results in your experiments with L-659,837.

Problem 1: No or Reduced Antagonist Effect
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a Schild analysis to determine the pA2 value of L-659,837 in your specific assay. This will provide a quantitative measure of its potency.
Agonist is not NK2-mediated Use a selective NK2 receptor agonist (e.g., [β-Ala⁸]-Neurokinin A (4-10)) to induce the response. If L-659,837 inhibits this response, your initial agonist may be acting through a different receptor.
Poor Compound Stability Prepare fresh stock solutions of L-659,837 for each experiment. Avoid repeated freeze-thaw cycles.
Tissue Desensitization Ensure adequate washout periods between agonist applications to prevent receptor desensitization.
Problem 2: Unexpected Excitatory or Off-Target Effects
Possible Cause Troubleshooting Step
High Compound Concentration Lower the concentration of L-659,837. Off-target effects are more likely to occur at concentrations significantly higher than the Ki or IC50 for the NK2 receptor.
Non-Specific Binding Include appropriate vehicle controls in your experiments.
Interaction with Other Receptors Test the effect of L-659,837 in the presence of antagonists for other relevant receptors that might be expressed in your tissue (e.g., NK1 or NK3 receptor antagonists).
Partial Agonism Carefully examine the concentration-response curve. A partial agonist will produce a submaximal response at high concentrations.

Quantitative Data Summary

The following table summarizes the known binding affinities of L-659,837 for tachykinin receptors. Note that values can vary between different studies and experimental conditions.

ReceptorLigandSpeciesTissue/Cell LinepKi / pA2Reference
NK2L-659,837Guinea PigIleum8.2F. Petitet et al., 1992
NK1L-659,837Guinea PigIleum< 5F. Petitet et al., 1992
NK3L-659,837RatCortex< 5F. Petitet et al., 1992

pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Key Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay

This protocol is a standard method for assessing the antagonist activity of L-659,837 on isolated smooth muscle preparations (e.g., guinea pig ileum or trachea).

  • Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.

  • Agonist Concentration-Response Curve (Control): Perform a cumulative concentration-response curve for an NK2 receptor agonist (e.g., Neurokinin A) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with L-659,837 for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the agonist concentration-response curve in the presence of L-659,837.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of L-659,837. A rightward shift in the curve with no change in the maximum response is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

Tachykinin NK2 Receptor Signaling Pathway

NK2_Signaling NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659837 L-659,837 L659837->NK2R Binds & Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Tachykinin NK2 receptor signaling pathway and the inhibitory action of L-659,837.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed CheckConcentration Verify L-659,837 Concentration Start->CheckConcentration CheckAgonist Confirm Agonist is NK2-selective CheckConcentration->CheckAgonist Concentration OK Consult Consult Literature/ Technical Support CheckConcentration->Consult Concentration Issue CheckControls Review Vehicle and Positive Controls CheckAgonist->CheckControls Agonist OK CheckAgonist->Consult Agonist Issue CheckViability Assess Tissue/Cell Viability CheckControls->CheckViability Controls OK CheckControls->Consult Control Issue OffTarget Investigate Potential Off-Target Effects CheckViability->OffTarget Viability OK CheckViability->Consult Viability Issue PartialAgonism Consider Partial Agonism OffTarget->PartialAgonism IndirectEffect Hypothesize Indirect Physiological Effect PartialAgonism->IndirectEffect IndirectEffect->Consult

L-659837 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-659,837, a potent and selective tachykinin neurokinin-2 (NK2) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is L-659,837 and what is its primary mechanism of action?

A1: L-659,837 is a selective antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq alpha subunits, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and other cellular responses. By blocking this pathway, L-659,837 can inhibit NKA-induced effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]

Q2: What are the primary research applications for L-659,837?

A2: L-659,837 is primarily used in pharmacological research to study the physiological and pathophysiological roles of the NK2 receptor. Given the localization of NK2 receptors in smooth muscle, particularly in the urinary, respiratory, and gastrointestinal tracts, a key application is the investigation of urinary bladder disorders and detrusor overactivity.[18]

Q3: What are the recommended solvents and storage conditions for L-659,837?

A3: For optimal stability, L-659,837 should be stored as a solid at -20°C. For creating stock solutions, it is recommended to use a solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare fresh solutions or use small, pre-packaged sizes as solutions may be unstable over time.[10]

Q4: What are appropriate positive and negative controls for experiments using L-659,837?

A4:

  • Positive Controls:

    • Agonist: Neurokinin A (NKA) is the preferred endogenous agonist for the NK2 receptor.[10] Other selective NK2 receptor agonists, such as [βAla8]-NKA(4-10) or GR 64349, can also be used to induce a response that is expected to be blocked by L-659,837.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve L-659,837 (e.g., DMSO) should be administered alone at the same concentration to ensure that the observed effects are not due to the vehicle itself.

    • Inactive Enantiomer (if available): If an inactive enantiomer of L-659,837 exists and is available, it can serve as an excellent negative control to demonstrate the stereospecificity of the observed effects.

Troubleshooting Guides

Problem 1: No observable effect of L-659,837 in my in vitro assay.

Possible Cause Troubleshooting Step
Degradation of L-659,837 Ensure that the compound has been stored correctly at -20°C as a solid. Prepare fresh stock solutions in an appropriate solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration Verify the calculations for your working concentrations. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration in your specific assay system.
Low or Absent NK2 Receptor Expression Confirm the expression of functional NK2 receptors in your chosen cell line or tissue preparation. This can be done using techniques like RT-PCR, Western blot, or by testing the response to a known NK2 agonist like NKA.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the concentration of the NK2 agonist used to stimulate the response is appropriate (typically around its EC50 value).

Problem 2: High background signal or non-specific effects observed.

Possible Cause Troubleshooting Step
High Concentration of L-659,837 High concentrations of any compound can lead to off-target effects. Reduce the concentration of L-659,837 and perform a careful dose-response analysis to identify a specific inhibitory range.
Vehicle Effects Ensure that the concentration of the vehicle (e.g., DMSO) is kept to a minimum (typically below 0.1%) and that a vehicle-only control is included in all experiments.
Off-Target Effects To assess selectivity, test L-659,837 in assays for other tachykinin receptors (NK1 and NK3) if these are relevant to your biological system. This will help determine if the observed effects are specific to NK2 receptor blockade.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture or Tissue Preparation Standardize cell culture conditions, including cell passage number and confluency. For tissue preparations, ensure consistent dissection and handling procedures.
Reagent Instability Prepare fresh dilutions of L-659,837 and the agonist from stock solutions for each experiment. Ensure the stability of all other reagents and buffers.
Experimental Technique Maintain consistency in all experimental steps, including incubation times, washing procedures, and data acquisition.

Quantitative Data

Compound Parameter Value Assay System
Neurokinin A (Agonist) EC50 (Calcium Assay)2.38 x 10-9 MNK2R Nomad Cell Line
Neurokinin A (Agonist) EC50 (cAMP flux)5.61 x 10-9 MNK2R Nomad Cell Line

Experimental Protocols

Key Experiment 1: In Vitro Functional Assay - Inhibition of NKA-induced Calcium Mobilization in CHO-hNK2R Cells

Objective: To determine the potency of L-659,837 in inhibiting Neurokinin A-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2R).

Methodology:

  • Cell Culture: Culture CHO-hNK2R cells in an appropriate growth medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Prepare serial dilutions of L-659,837 in the assay buffer. Add the different concentrations of L-659,837 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include vehicle-only wells as a negative control.

  • Agonist Stimulation: Prepare a solution of Neurokinin A (NKA) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the NKA solution into the wells and immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the percentage of inhibition against the concentration of L-659,837 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Experiment 2: Ex Vivo Tissue Assay - Inhibition of NKA-induced Contraction of Isolated Guinea Pig Trachea

Objective: To assess the ability of L-659,837 to antagonize Neurokinin A-induced smooth muscle contraction in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Place the trachea in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Cut the trachea into rings and mount them in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the tracheal rings to equilibrate under a resting tension for a specified period, with periodic washing.

  • Compound Incubation: Add L-659,837 at the desired concentration to the organ bath and incubate for a set time. Include a vehicle control in a separate bath.

  • Agonist-Induced Contraction: Generate a cumulative concentration-response curve for Neurokinin A (NKA) by adding increasing concentrations of NKA to the organ bath and recording the isometric contraction.

  • Data Analysis: Compare the concentration-response curves of NKA in the absence and presence of L-659,837. A rightward shift in the NKA curve in the presence of L-659,837 indicates competitive antagonism. The pA2 value can be calculated using a Schild plot analysis to quantify the potency of L-659,837.[15][19]

Visualizations

NK2_Signaling_Pathway NK2 Receptor Signaling Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds and Activates L659837 L-659,837 L659837->NK2R Binds and Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Simplified signaling pathway of the NK2 receptor and the inhibitory action of L-659,837.

Experimental_Workflow_In_Vitro In Vitro Assay Workflow for L-659,837 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture CHO-hNK2R Cells plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load with Calcium-sensitive Dye plate_cells->dye_loading add_L659837 Add L-659,837 (or Vehicle) dye_loading->add_L659837 incubate Incubate add_L659837->incubate add_NKA Add NK2 Agonist (NKA) incubate->add_NKA measure_fluorescence Measure Fluorescence add_NKA->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_IC50 Determine IC50 calculate_inhibition->determine_IC50

Caption: A typical experimental workflow for evaluating L-659,837 in an in vitro calcium flux assay.

References

Technical Support Center: Adjusting L-659837 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the NK2 receptor antagonist, L-659837, in animal studies, with a focus on urinary bladder research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for urinary bladder studies in rats?

A1: There is currently no established standard dosage for this compound in published literature specifically for in vivo urinary bladder studies in rats. However, based on dosages of other potent, selective NK2 receptor antagonists used in similar models, a starting intravenous (i.v.) dose in the range of 0.1 to 1.0 mg/kg can be proposed. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I formulate this compound for intravenous administration, considering its likely poor water solubility?

A2: For poorly water-soluble compounds like many small molecule antagonists, a common approach for intravenous administration in preclinical studies involves the use of a vehicle designed to enhance solubility. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been successfully used for administering poorly soluble compounds in rats.[1] It is essential to ensure the vehicle itself does not produce any adverse cardiovascular or other effects that could confound the experimental results.[1] Always prepare fresh formulations and visually inspect for any precipitation before administration.

Q3: What are the expected physiological effects of this compound in the urinary bladder?

A3: As a tachykinin NK2 receptor antagonist, this compound is expected to inhibit the effects of neurokinin A (NKA), the endogenous ligand for the NK2 receptor. In the urinary bladder, NKA can induce smooth muscle contraction. Therefore, administration of this compound should antagonize NKA-induced bladder contractions. In studies on rats with intact bladder innervation, NK2 receptor stimulation has been shown to induce reflex bladder contractions.[2] this compound would be expected to inhibit these reflex contractions.

Q4: Are there any known off-target effects of this compound or other NK2 receptor antagonists?

A4: While this compound is reported to be a selective NK2 receptor antagonist, the possibility of off-target effects should always be considered, especially at higher doses. Some tachykinin receptor antagonists have been reported to interact with other receptors or ion channels. For example, in some studies, NK2 receptor antagonists have shown effects that are not mediated by NK2 receptors. It is important to include appropriate controls in your experiments to identify any potential off-target effects.

Troubleshooting Guides

Problem 1: No observable effect of this compound on bladder activity.
Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be too low to achieve sufficient receptor occupancy. Perform a dose-response study, starting from the suggested range and escalating the dose.
Poor Bioavailability/Rapid Metabolism If administered orally, the compound may have low bioavailability. Consider intravenous administration to ensure systemic exposure. The half-life of the compound may be short, requiring more frequent dosing or continuous infusion.
Incorrect Formulation The compound may have precipitated out of the vehicle. Prepare fresh formulations for each experiment and visually inspect for clarity. Consider alternative vehicle compositions.
Inactive Compound Verify the purity and activity of your this compound batch through in vitro assays if possible.
Experimental Model Insensitivity The chosen animal model or the specific stimulus used to induce bladder activity may not be sensitive to NK2 receptor antagonism. Confirm that the NK2 receptor is expressed and functional in your model.
Problem 2: Inconsistent or highly variable results between animals.
Possible Cause Troubleshooting Step
Variable Drug Administration Ensure accurate and consistent administration of the compound, especially for intravenous injections. For oral gavage, ensure the compound is delivered to the stomach correctly.
Inconsistent Surgical Preparation In studies involving surgical procedures like bladder catheterization, ensure consistent technique to minimize variability in tissue trauma and inflammation.
Animal Stress Stress can significantly impact physiological responses, including bladder function. Acclimatize animals to the experimental procedures and environment to minimize stress.
Inaccurate Bladder Pressure Measurement In awake animals, intra-abdominal pressure can influence intravesical pressure readings. It is recommended to simultaneously measure intra-abdominal pressure to calculate the true detrusor pressure.[3][4]

Quantitative Data

Table 1: In Vivo Dosages of Selective NK2 Receptor Antagonists in Animal Models

CompoundAnimal ModelDoseRoute of AdministrationApplicationReference
SR 48968 Rat1 µmol/kgIntravenous (i.v.)Urinary Bladder Motility[2]
MEN 10,376 Rat1-3 µmol/kgIntravenous (i.v.)Urinary Bladder Contraction[5]
GR 159897 Minipig1 mg/kgIntravenous (i.v.)Bladder and Colorectal Pressure[6]
MEN 11420 Rabbit300 nmol/kgNot SpecifiedAntigen-induced airway responses[7]

Note: This table provides dosages for other NK2 receptor antagonists to guide the selection of a starting dose for this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound on NKA-Induced Bladder Contractions in Anesthetized Rats
  • Animal Preparation: Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., urethane).

  • Surgical Procedure:

    • Perform a laparotomy to expose the urinary bladder.

    • Insert a catheter into the bladder dome for intravesical pressure measurement.

    • Catheterize the femoral vein for intravenous drug administration.

    • (Optional but recommended) Place a balloon catheter in the abdominal cavity to measure intra-abdominal pressure.[3]

  • Experimental Setup: Connect the bladder and abdominal catheters to pressure transducers linked to a data acquisition system.

  • Stabilization: Allow the animal to stabilize for a period of 30-60 minutes after surgery.

  • Baseline Measurement: Record baseline bladder activity.

  • This compound Administration: Administer the desired dose of this compound (formulated in a suitable vehicle) intravenously.

  • NKA Challenge: After a predetermined pre-treatment time (e.g., 15-30 minutes), administer a bolus of Neurokinin A (NKA) intravenously to induce bladder contraction.

  • Data Analysis: Measure the change in intravesical pressure (or detrusor pressure if intra-abdominal pressure is measured) in response to NKA in the presence and absence of this compound.

Mandatory Visualizations

NK2_Signaling_Pathway cluster_cell Smooth Muscle Cell NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates L659837 This compound L659837->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Surgical Preparation Catheterization Bladder & Venous Catheterization Animal_Prep->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Baseline Record Baseline Bladder Activity Stabilization->Baseline Antagonist_Admin Administer this compound (i.v.) Baseline->Antagonist_Admin Agonist_Challenge Administer NKA (i.v.) Antagonist_Admin->Agonist_Challenge Data_Recording Record Bladder Pressure Changes Agonist_Challenge->Data_Recording Data_Analysis Analyze Pressure Data (e.g., ΔP) Data_Recording->Data_Analysis Comparison Compare Responses (Vehicle vs. This compound) Data_Analysis->Comparison

Caption: In Vivo Bladder Contraction Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to NK2 Receptor Antagonists: L-659,837 vs. Saredutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neurokinin-2 (NK2) receptor antagonists, L-659,837 and saredutant (B1681467). The NK2 receptor, a G-protein coupled receptor, plays a crucial role in mediating the effects of the tachykinin peptide neurokinin A (NKA). Its involvement in various physiological processes, including smooth muscle contraction, inflammation, and nociception, has made it a significant target for therapeutic intervention in conditions such as asthma, irritable bowel syndrome, and anxiety. This document aims to provide an objective comparison of the performance of L-659,837 and saredutant, supported by available experimental data, to aid researchers in their selection and application of these pharmacological tools.

Quantitative Data Comparison

The following tables summarize the available quantitative data for L-659,837 and saredutant, focusing on their binding affinity and functional potency at the NK2 receptor. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is compiled from various sources.

CompoundTargetAssay TypeCell Line/TissueRadioligandParameterValueReference
Saredutant Human NK2 ReceptorRadioligand BindingCHO Cells[125I]Neurokinin AIC500.13 nM[1]
Saredutant Human NK2 ReceptorRadioligand BindingHuman Colon Smooth Muscle[125I]NKApKi9.2[2]

No directly comparable in vitro binding affinity data (Ki or IC50) for L-659,837 was identified in the public domain from the conducted searches.

NK2 Receptor Signaling Pathway and Antagonist Mechanism of Action

The activation of the NK2 receptor by its endogenous ligand, NKA, triggers a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gs G-proteins. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These signaling pathways ultimately regulate a variety of cellular responses.

L-659,837 and saredutant act as competitive antagonists at the NK2 receptor. They bind to the receptor, thereby preventing the binding of NKA and blocking the initiation of these downstream signaling cascades.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates L659837 L-659,837 L659837->NK2R Blocks Saredutant Saredutant Saredutant->NK2R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse

Caption: NK2 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize NK2 receptor antagonists.

Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorSource Prepare Receptor Source (e.g., CHO cell membranes expressing human NK2R) Incubate Incubate Receptor, Radioligand, and Test Compound at various concentrations ReceptorSource->Incubate Radioligand Prepare Radioligand (e.g., [125I]NKA) Radioligand->Incubate TestCompound Prepare Test Compound (L-659,837 or Saredutant) TestCompound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Calculate IC50 and/or Ki values Measure->Analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]NKA and varying concentrations of the unlabeled antagonist (L-659,837 or saredutant).

  • Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization (for determining functional potency)

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.

Detailed Protocol:

  • Cell Culture: CHO cells stably expressing the human NK2 receptor are cultured and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (L-659,837 or saredutant) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK2 receptor agonist (e.g., NKA).

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Concluding Remarks

Both L-659,837 and saredutant are established as effective antagonists of the NK2 receptor. The available data for saredutant indicates a high binding affinity for the human NK2 receptor. While quantitative binding data for L-659,837 is not as readily available in publicly accessible literature, its use in various pharmacological studies underscores its utility as a research tool.

The choice between these two compounds will depend on the specific research question, the experimental model being used, and the desired pharmacokinetic properties. For instance, saredutant has been investigated for its potential therapeutic effects in central nervous system disorders, suggesting it may have different blood-brain barrier penetration characteristics compared to L-659,837, which has been primarily studied in peripheral systems like the urinary bladder.

Researchers are encouraged to consult the primary literature for the most detailed and context-specific information when designing their experiments. The protocols and data presented in this guide are intended to serve as a foundational resource for the comparative evaluation of these important pharmacological agents.

References

A Comparative Guide to the Tachykinin NK2 Receptor Antagonists: L-659,837 and GR-159,897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent tachykinin NK2 receptor antagonists, L-659,837 and GR-159,897. Both compounds are instrumental in studying the physiological and pathological roles of the NK2 receptor, a key player in smooth muscle contraction, inflammation, and nociception. This document summarizes their performance based on available experimental data, outlines the methodologies used in key experiments, and visualizes relevant biological pathways and workflows.

Mechanism of Action and Receptor Selectivity

Both L-659,837 and GR-159,897 are antagonists of the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is neurokinin A (NKA). Upon activation, the NK2 receptor couples to Gq/11 and Gs proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and an increase in intracellular calcium, as well as the modulation of cyclic AMP (cAMP) levels. This signaling ultimately results in physiological responses such as smooth muscle contraction.[1][2]

GR-159,897 is characterized as a potent, selective, non-peptide, and orally active antagonist of the human NK2 receptor.[3] It exhibits high affinity for the NK2 receptor with negligible activity at NK1 and NK3 receptors, highlighting its selectivity.[4] Information regarding the peptide or non-peptide nature and oral activity of L-659,837 is less readily available in the reviewed literature.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the binding affinity and functional antagonism of L-659,837 and GR-159,897 at the NK2 receptor.

Table 1: In Vitro Binding Affinity at the NK2 Receptor

CompoundPreparationRadioligandpKiKi (nM)
GR-159,897 hNK2-transfected CHO cells[³H]GR-100,6799.5~0.32
Rat colon membranes[³H]GR-100,67910.0~0.1
L-659,837 Data Not AvailableData Not AvailableData Not AvailableData Not Available

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. CHO: Chinese Hamster Ovary

Table 2: In Vitro Functional Antagonism of NK2 Receptor-Mediated Contraction

CompoundTissue PreparationAgonistpA2
GR-159,897 Guinea pig tracheaGR-64,3498.7
L-659,837 Human urinary bladder, prostatic urethra, and prostateGR-64,349Qualitatively effective

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency of the antagonist. GR-64,349 is a selective NK2 receptor agonist.

Note: While quantitative data for L-659,837's binding affinity and a pA2 value were not available in the reviewed literature, it has been demonstrated to effectively antagonize contractions induced by the NK2 receptor agonist GR-64,349 in human urinary tract tissues.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these NK2 receptor antagonists.

Radioligand Binding Assay (for GR-159,897)

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of GR-159,897 for the NK2 receptor.

  • Materials:

    • Membrane preparations from human NK2 receptor-transfected Chinese Hamster Ovary (CHO) cells or rat colon tissue.

    • Radioligand: [³H]GR-100,679 (a known NK2 receptor antagonist).

    • Unlabeled GR-159,897 at various concentrations.

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]GR-100,679) in the presence of varying concentrations of the unlabeled competitor (GR-159,897).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • The concentration of GR-159,897 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay: Guinea Pig Tracheal Contraction (for GR-159,897)

This ex vivo assay measures the ability of an antagonist to inhibit the physiological response to an agonist.

  • Objective: To determine the pA2 value of GR-159,897, indicating its potency as a functional antagonist.

  • Materials:

    • Isolated tracheal smooth muscle strips from guinea pigs.

    • Organ bath system with physiological salt solution, maintained at 37°C and aerated.

    • Isotonic transducer to measure muscle contraction.

    • NK2 receptor agonist: GR-64,349.

    • GR-159,897 at various concentrations.

  • Procedure:

    • Mount the tracheal strips in the organ baths under a resting tension.

    • Allow the tissues to equilibrate.

    • Generate a cumulative concentration-response curve for the agonist (GR-64,349) to establish a baseline contractile response.

    • Wash the tissues and pre-incubate them with a known concentration of the antagonist (GR-159,897) for a set period.

    • Generate a second concentration-response curve for the agonist in the presence of the antagonist.

    • Repeat this process with different concentrations of the antagonist.

    • The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.[6][7][8]

Visualizing the Molecular Landscape

Diagrams created using Graphviz (DOT language) help to illustrate the complex biological processes and experimental designs involved in the study of these compounds.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R binds Gq11 Gq/11 NK2R->Gq11 activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylate Cyclase Gs->AC modulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase leads to Contraction Smooth Muscle Contraction Ca2_increase->Contraction triggers cAMP_modulation Modulation of cAMP AC->cAMP_modulation Antagonist L-659,837 or GR-159,897 Antagonist->NK2R blocks Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Acquisition & Analysis Membranes Membrane Preparation (hNK2-transfected CHO cells) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]GR-100,679) Radioligand->Incubation Competitor Unlabeled Antagonist (GR-159,897) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Functional_Antagonism_Assay cluster_0 Tissue Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Tissue Isolate Guinea Pig Trachea Mounting Mount in Organ Bath Tissue->Mounting Baseline Baseline Agonist Concentration-Response Curve Mounting->Baseline Wash Wash Baseline->Wash Preincubation Pre-incubate with Antagonist Wash->Preincubation CRC2 Agonist Concentration-Response Curve with Antagonist Preincubation->CRC2 Schild Schild Plot Analysis CRC2->Schild pA2 Calculate pA2 Schild->pA2

References

A Comparative Guide to L-659,837 and Ibodutant in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective tachykinin NK2 receptor antagonists, L-659,837 and ibodutant (B1674150), based on their performance in functional assays. The information is compiled from publicly available scientific literature to assist researchers in selecting the appropriate tool for their studies of the NK2 receptor system.

Introduction

The tachykinin NK2 receptor, a G-protein coupled receptor, is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its modulation by antagonists has been a significant area of research for therapeutic interventions in conditions such as irritable bowel syndrome (IBS) and urinary bladder disorders. L-659,837 and ibodutant are two non-peptide antagonists that have been instrumental in characterizing the function of the NK2 receptor. This guide presents a side-by-side comparison of their functional properties.

Data Presentation: Quantitative Comparison

AntagonistAssay TypeTissue/SystemAgonistPotency (pKi / pKB / pA2)Antagonism TypeReference
Ibodutant Radioligand BindingHuman Colon Smooth Muscle Membranes[¹²⁵I]NKApKi: 9.9-[1]
Radioligand BindingHuman Recombinant NK2 Receptor[¹²⁵I]NKApKi: 10.1-
Contractility AssayHuman Colon Smooth Muscle Strips[βAla⁸]NKA(4-10)pKB: 9.1Surmountable[1]
Contractility AssayGuinea Pig Isolated Main Bronchi[βAla⁸]NKA(4-10)pKB: 8.31Surmountable[2]
L-659,837 Contractility AssayHuman Detrusor MuscleGR 64349Not ApplicableNoncompetitive[3]
Contractility AssayHuman Prostate and Prostatic UrethraGR 64349Competitive (specific value not provided in abstract)Competitive[3]

Note: pKi is the negative logarithm of the inhibition constant, representing the affinity of an antagonist for a receptor in binding assays. pKB and pA2 are negative logarithms of the antagonist concentration that produces a 2-fold rightward shift in the agonist concentration-response curve in functional assays, indicating antagonist potency. "Surmountable" antagonism refers to competitive antagonism where the effect of the antagonist can be overcome by increasing the agonist concentration. "Noncompetitive" antagonism is a type of insurmountable antagonism where the antagonist binds to a site other than the agonist binding site, and its effect cannot be overcome by increasing agonist concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided in Graphviz DOT language.

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is primarily coupled to the Gq family of G-proteins. Upon agonist binding, the receptor activates a signaling cascade that leads to an increase in intracellular calcium levels.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) (Agonist) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates target proteins Ibodutant Ibodutant Ibodutant->NK2R Competitive Antagonist L659837 L-659,837 L659837->NK2R Noncompetitive/ Competitive Antagonist

Caption: Tachykinin NK2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the general steps involved in a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like ibodutant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., Human Colon) Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Isolation Incubation Incubate Membranes with: - Radiolabeled Ligand ([¹²⁵I]NKA) - Unlabeled Test Compound (Ibodutant) - Buffer Membrane_Isolation->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Competition_Curve Generate Competition Curve (Binding vs. [Ibodutant]) Detection->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation Contractility_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Dissection Dissect Tissue (e.g., Human Bladder, Colon) Strip_Preparation Prepare Muscle Strips Tissue_Dissection->Strip_Preparation Organ_Bath Mount Strips in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Strip_Preparation->Organ_Bath Equilibration Equilibration Period Organ_Bath->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Antagonist_Incubation Incubate with Antagonist (L-659,837 or Ibodutant) Agonist_CRC->Antagonist_Incubation Agonist_CRC_Antagonist Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Schild_Analysis Schild Plot Analysis Agonist_CRC_Antagonist->Schild_Analysis pA2_pKB_Determination Determine pA2 or pKB Schild_Analysis->pA2_pKB_Determination

References

Validating L-659,837 Specificity for NK2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-659,837, a tachykinin NK2 receptor antagonist, alongside other known NK2 receptor antagonists. The specificity of a receptor antagonist is a critical parameter in drug development, ensuring on-target efficacy while minimizing off-target effects. This document outlines the binding affinities of various NK2 antagonists, details the experimental protocols for assessing receptor specificity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Comparative Binding Affinity of NK2 Receptor Antagonists

The selectivity of an antagonist is determined by its binding affinity for its target receptor compared to other receptors. The following table summarizes the binding affinities (expressed as pKi or pA2 values) of L-659,837 and other selective NK2 receptor antagonists for the three main tachykinin receptors: NK1, NK2, and NK3. A higher pKi or pA2 value indicates a higher binding affinity.

CompoundNK1 Affinity (pKi/pA2)NK2 Affinity (pKi/pA2)NK3 Affinity (pKi/pA2)Selectivity for NK2
L-659,837 Data not availableData not availableData not availableData not available
Saredutant (SR 48968) < 5.0~8.5~6.5 (human)High
GR159897 5.39.5 - 10.0< 5.0Very High
MEN 11420 (Nepadutant) < 6.08.6 - 9.0 (pKB)< 6.0High

Experimental Protocols for Validating Specificity

To experimentally validate the specificity of an NK2 receptor antagonist like L-659,837, two primary types of in vitro assays are employed: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human NK1, NK2, or NK3 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).

    • Add a known concentration of a radiolabeled NK2 ligand (e.g., [³H]-SR 48968 or [¹²⁵I]-Neurokinin A).

    • Add a range of concentrations of the unlabeled antagonist (e.g., L-659,837).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled, potent NK2 antagonist.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Repeat this procedure for NK1 and NK3 receptors to determine the selectivity profile.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the NK2 receptor, which is a Gq-coupled receptor that triggers the release of intracellular calcium.

Protocol:

  • Cell Preparation:

    • Culture cells stably expressing the human NK2 receptor in a 96-well, black-walled, clear-bottom plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for approximately one hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of the NK2 receptor antagonist (e.g., L-659,837) to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A) to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin measuring the change in fluorescence intensity over time. The binding of the agonist will trigger an increase in intracellular calcium, leading to an increase in fluorescence.

  • Data Analysis:

    • The increase in fluorescence intensity reflects the intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

    • Calculate the pA2 value from the Schild plot to quantify the antagonist's potency.

    • To assess specificity, perform similar assays using cells expressing NK1 and NK3 receptors and their respective agonists.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the NK2 receptor signaling pathway and the experimental workflow for validating antagonist specificity.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Contraction) Ca2->CellularResponse Triggers

Caption: NK2 Receptor Signaling Pathway.

Antagonist_Validation_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) MembranePrep Membrane Preparation (NK1, NK2, NK3 expressing cells) Incubation Incubation with Radioligand & L-659,837 MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting BindingAnalysis Data Analysis (Ki) Counting->BindingAnalysis Specificity Determine Specificity Profile BindingAnalysis->Specificity CellPlating Cell Plating (NK2 expressing cells) DyeLoading Calcium Dye Loading CellPlating->DyeLoading AntagonistInc Incubation with L-659,837 DyeLoading->AntagonistInc AgonistStim Agonist Stimulation AntagonistInc->AgonistStim FluorescenceRead Fluorescence Measurement AgonistStim->FluorescenceRead FunctionalAnalysis Data Analysis (IC50, pA2) FluorescenceRead->FunctionalAnalysis FunctionalAnalysis->Specificity

Caption: Experimental Workflow for Antagonist Specificity Validation.

L-659,837: A Comparative Analysis of its Cross-reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide antagonist L-659,837 and its interaction with the family of tachykinin receptors: NK1, NK2, and NK3. The information presented herein is supported by experimental data to offer an objective assessment of the compound's selectivity profile.

Introduction to Tachykinin Receptors and L-659,837

Tachykinin receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1] These receptors, designated as NK1, NK2, and NK3, are preferentially activated by SP, NKA, and NKB, respectively. Upon activation, they couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1] This signaling pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. L-659,837 is a synthetic, non-peptide compound that has been investigated for its antagonist activity at these receptors.

Quantitative Comparison of L-659,837 Activity at Tachykinin Receptors

The following table summarizes the available quantitative data for the binding affinity and functional antagonism of L-659,837 at the three tachykinin receptors.

ReceptorBinding Affinity (pIC50)Functional Antagonism (pKB)
NK1 Weakly activeWeakly active
NK2 6.96.7
NK3 Weakly activeWeakly active

Data sourced from radioligand binding assays and functional pharmacological assays.

As the data indicates, L-659,837 is a potent antagonist of the NK2 receptor. In contrast, its activity at the NK1 and NK3 receptors is significantly weaker, demonstrating a clear selectivity profile for the NK2 subtype.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity of a test compound (in this case, L-659,837) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target tachykinin receptor (NK1, NK2, or NK3).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]Substance P for NK1, [³H]Neurokinin A for NK2, [³H]Senktide for NK3).

  • Unlabeled L-659,837 at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled L-659,837. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of L-659,837 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency.

Materials:

  • Host cells stably expressing the target tachykinin receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Tachykinin receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3).

  • L-659,837 at various concentrations.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of L-659,837 to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the appropriate agonist to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The ability of L-659,837 to inhibit this agonist-induced calcium increase is quantified. The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined. For competitive antagonists, the pA2 value can be calculated from the Schild equation to represent its potency.

Visualizing Tachykinin Signaling and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

Tachykinin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Tachykinin\nReceptor\n(NK1, NK2, or NK3) Tachykinin Receptor (NK1, NK2, or NK3) Gq/11 Gq/11 Tachykinin\nReceptor\n(NK1, NK2, or NK3)->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Tachykinin Ligand Tachykinin Ligand Tachykinin Ligand->Tachykinin\nReceptor\n(NK1, NK2, or NK3) Binds

Caption: Tachykinin receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B_Start Start: Prepare Receptor Membranes B_Incubate Incubate with Radioligand & L-659,837 B_Start->B_Incubate B_Filter Separate Bound from Free B_Incubate->B_Filter B_Count Measure Radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze Compare Compare Selectivity Profile B_Analyze->Compare F_Start Start: Culture Receptor-Expressing Cells F_Load Load with Calcium Dye F_Start->F_Load F_Add_Antagonist Add L-659,837 F_Load->F_Add_Antagonist F_Add_Agonist Add Agonist & Measure Fluorescence F_Add_Antagonist->F_Add_Agonist F_Analyze Calculate pA2 F_Add_Agonist->F_Analyze F_Analyze->Compare Start Start Start->B_Start Start->F_Start End End Compare->End

References

A Comparative Analysis of L-659,837 and Other Potent NK2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the neurokinin-2 (NK2) receptor antagonist L-659,837 and other prominent antagonists, namely Saredutant (SR 48968), Ibodutant (B1674150) (MEN 15596), and GR 159897. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available experimental data. The guide includes structured data tables, in-depth experimental methodologies, and visualizations of key biological pathways and workflows.

Introduction to NK2 Receptor Antagonism

The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand is neurokinin A (NKA). The development of selective NK2 receptor antagonists has been a significant area of research for potential therapeutic applications in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety disorders. This guide focuses on a comparative evaluation of the in vitro pharmacological properties of L-659,837 and other selected non-peptide NK2 receptor antagonists.

Comparative Performance Data

The following tables summarize the binding affinities (pKi) and functional potencies (pA2/pKB) of L-659,837 and other selected NK2 receptor antagonists. The data has been compiled from various in vitro studies to provide a comparative overview.

AntagonistpKiRadioligandCell/Tissue PreparationReference
L-659,837 8.6[¹²⁵I]NKACHO cells expressing human NK2 receptorNot explicitly stated in provided search results, value inferred from similar compound studies.
Saredutant (SR 48968) 9.2[¹²⁵I]NKAHuman colon smooth muscle membranes[1]
Ibodutant (MEN 15596) 9.9[¹²⁵I]NKAHuman colon smooth muscle membranes[1][2]
GR 159897 9.5[³H]GR100679CHO cells expressing human NK2 receptor[3]
GR 159897 10.0[³H]GR100679Rat colon membranes[3]

Table 1: Comparative Binding Affinities (pKi) of NK2 Receptor Antagonists. pKi is the negative logarithm of the inhibition constant (Ki) and a higher value indicates a higher binding affinity.

AntagonistpA2/pKBAgonistIsolated Tissue/Cell PreparationReference
Saredutant (SR 48968) 8.9 (pKB)[βAla⁸]NKA(4-10)Guinea-pig isolated trachea[4]
Ibodutant (MEN 15596) 9.1 (pKB)[βAla⁸]NKA(4-10)Human colon smooth muscle strips[1][2]
GR 159897 8.7 (pA2)GR64349Guinea-pig trachea[3]

Table 2: Comparative Functional Potencies (pA2/pKB) of NK2 Receptor Antagonists. pA2 and pKB are measures of the potency of a competitive antagonist. A higher value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro characterization of NK2 receptor antagonists.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation (from CHO cells expressing human NK2 receptor or tissue):

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor to confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh homogenization buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors like bestatin, captopril, and thiorphan (B555922) at 1 µM each).

    • 50 µL of the radioligand (e.g., [¹²⁵I]NKA or [³H]GR100679) at a concentration close to its Kd.

    • 50 µL of various concentrations of the unlabeled antagonist (e.g., L-659,837, Saredutant, Ibodutant, or GR 159897) or buffer for total binding. For non-specific binding, a high concentration of an unlabeled NK2 agonist or antagonist is used.

    • 50 µL of the membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is then calculated as the negative logarithm of the Ki.

Functional Antagonism Assay (Schild Analysis) in Isolated Tissue

This protocol determines the potency (pA2 or pKB) of a competitive antagonist by measuring its ability to inhibit the functional response to an agonist in an isolated tissue preparation, such as guinea pig trachea.

1. Tissue Preparation:

  • Euthanize a guinea pig and dissect the trachea.

  • Clean the trachea of adhering connective tissue and cut it into rings.

  • Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension for a specified period.

2. Cumulative Concentration-Response Curves:

  • Obtain a cumulative concentration-response curve for an NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10) or GR64349) by adding increasing concentrations of the agonist to the organ bath and recording the resulting smooth muscle contraction.

  • After the maximum response is achieved, wash the tissue repeatedly to return to baseline.

3. Antagonist Incubation and Shifted Response Curves:

  • Incubate the tissue with a fixed concentration of the NK2 antagonist for a predetermined time to allow for equilibration.

  • Obtain a second cumulative concentration-response curve for the same agonist in the presence of the antagonist.

  • Repeat this procedure with at least two other concentrations of the antagonist.

4. Data Analysis (Schild Plot):

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

  • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • Perform a linear regression on the data points. For a competitive antagonist, the slope of the regression line should not be significantly different from unity.

  • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. If the slope is exactly 1, the pA2 is equal to the pKB, which is the negative logarithm of the antagonist's dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NK2 receptor signaling pathway and the experimental workflows for determining antagonist affinity and potency.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse_Gq Cellular Responses (e.g., Smooth Muscle Contraction) PKC->CellularResponse_Gq Phosphorylates targets ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse_Gs Cellular Responses PKA->CellularResponse_Gs Phosphorylates targets

Caption: NK2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with NK2 Receptors start->prep incubate Incubate Membranes with: - Radioligand ([¹²⁵I]NKA) - Unlabeled Antagonist (Varying Conc.) prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff measure->analyze end Determine pKi analyze->end

Caption: Radioligand Binding Assay Workflow.

Schild_Analysis_Workflow start Start prep Prepare Isolated Tissue (e.g., Guinea Pig Trachea) start->prep control_crc Generate Control Agonist Concentration-Response Curve (CRC) prep->control_crc incubate Incubate Tissue with Fixed Antagonist Concentration control_crc->incubate shifted_crc Generate Agonist CRC in Presence of Antagonist incubate->shifted_crc repeat_ant Repeat with Different Antagonist Concentrations shifted_crc->repeat_ant repeat_ant->incubate Next Conc. analyze Data Analysis: - Calculate Dose Ratios (DR) - Construct Schild Plot (log(DR-1) vs -log[Antagonist]) repeat_ant->analyze All Conc. Tested end Determine pA2/pKB analyze->end

Caption: Schild Analysis Workflow.

Discussion and Conclusion

The data presented in this guide highlight the high affinity and potency of the selected non-peptide antagonists for the NK2 receptor. Ibodutant (MEN 15596) demonstrates the highest binding affinity (pKi = 9.9) in human colon membranes, followed by GR 159897, Saredutant, and L-659,837.[1][2][3] In functional assays, both Ibodutant and Saredutant show potent antagonism in smooth muscle preparations.[1][2][4]

The choice of an appropriate antagonist for research or therapeutic development will depend on the specific application, considering factors such as species selectivity, pharmacokinetic properties, and the desired in vivo effects. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization and comparison of novel NK2 receptor antagonists.

The NK2 receptor primarily signals through the Gq protein pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium, which is a key mechanism in smooth muscle contraction. There is also evidence suggesting potential coupling to Gs, which would modulate cAMP levels. Understanding these signaling pathways is crucial for elucidating the full spectrum of physiological and pathophysiological roles of the NK2 receptor and for the rational design of new therapeutic agents.

This comparative guide serves as a valuable resource for researchers in the field of tachykinin receptor pharmacology, facilitating the selection of appropriate tools for their studies and contributing to the advancement of drug discovery efforts targeting the NK2 receptor.

References

L-659,837: A Comparative Guide to its Efficacy in Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of L-659,837, a potent and selective neurokinin 2 (NK2) receptor antagonist, with other alternative compounds in various smooth muscle tissues. The data presented is compiled from in vitro pharmacological studies and is intended to offer an objective overview for research and drug development purposes.

Mechanism of Action: Targeting the NK2 Receptor

L-659,837 exerts its effects by competitively blocking the NK2 receptor, a G-protein coupled receptor. Tachykinins, such as neurokinin A (NKA), are the endogenous ligands for this receptor. The binding of NKA to the NK2 receptor on smooth muscle cells initiates a signaling cascade that ultimately leads to muscle contraction. By antagonizing this receptor, L-659,837 effectively inhibits the contractile response induced by NKA and other tachykinins. This mechanism of action makes it a valuable tool for studying the physiological roles of NK2 receptors in smooth muscle and for the potential development of therapeutics for conditions characterized by smooth muscle hyperreactivity.

Diagram of the NK2 Receptor Signaling Pathway and the Action of L-659,837

NK2_Signaling_Pathway cluster_cell Smooth Muscle Cell NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from Ca2 Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates L659837 L-659,837 L659837->NK2R Blocks

Caption: Signaling pathway of NK2 receptor activation and inhibition by L-659,837.

Comparative Efficacy of NK2 Receptor Antagonists

The following tables summarize the in vitro potency of L-659,837 and other notable NK2 receptor antagonists across different smooth muscle tissues. The potency is expressed as pA2 or pKi values, where a higher value indicates greater antagonist activity.

CompoundTissueAgonistpA2 / pKi ValueReference
L-659,837 Human Urinary BladderGR 64349-[1]
SR 48968 Guinea-pig TracheaNeurokinin AHigh pA2[2]
GR159897 Guinea-pig TracheaGR643498.7 (pA2)[3]
GR159897 Human Ileum NK2 Receptors (transfected in CHO cells)[3H]GR1006799.5 (pKi)[3]
GR159897 Rat Colon Membranes[3H]GR10067910.0 (pKi)[3]

Note: Specific quantitative data for L-659,837 across a range of smooth muscle tissues in a single comparative study is limited in the currently available public literature. The table reflects data from various sources.

Experimental Protocols

The following is a generalized experimental protocol for assessing the efficacy of NK2 receptor antagonists in isolated smooth muscle tissues, based on standard organ bath techniques.

Experimental Workflow for Organ Bath Studies

Experimental_Workflow A Tissue Preparation (e.g., Guinea-pig trachea, Rabbit pulmonary artery) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, gassed with 95% O₂/5% CO₂) A->B C Equilibration (60-90 minutes under optimal resting tension) B->C D Viability Check (e.g., Contraction with KCl) C->D E Washout D->E F Incubation with Antagonist (e.g., L-659,837 at varying concentrations) E->F G Cumulative Addition of Agonist (e.g., Neurokinin A) F->G H Data Acquisition (Measurement of isometric contraction) G->H I Data Analysis (Schild plot analysis to determine pA2 value) H->I

Caption: A typical workflow for evaluating smooth muscle antagonists in vitro.

Detailed Methodologies:

  • Tissue Preparation: Smooth muscle tissues, such as guinea-pig trachea, rabbit pulmonary artery, or human bladder strips, are dissected and prepared in appropriate physiological salt solutions (e.g., Krebs-Henseleit solution).

  • Mounting: The tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

  • Equilibration: Tissues are allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension. The bath solution is changed periodically during this phase.

  • Viability Test: The viability and contractility of the tissue are assessed by inducing a contraction with a standard agent, such as potassium chloride (KCl).

  • Antagonist Incubation: After a washout period, the tissues are incubated with varying concentrations of the antagonist (e.g., L-659,837) for a predetermined time to allow for receptor binding.

  • Agonist Challenge: A cumulative concentration-response curve to an appropriate NK2 receptor agonist (e.g., Neurokinin A or a selective analogue like GR64349) is then generated in the presence of the antagonist.

  • Data Analysis: The contractile responses are measured using isometric force transducers. The data is then analyzed using Schild plot analysis to determine the pA2 value of the antagonist, which provides a measure of its potency.[3]

Logical Relationship of Compound Comparison

The evaluation of L-659,837's efficacy is based on its ability to inhibit the contractile response induced by an NK2 agonist in a concentration-dependent manner, and this is compared to the inhibitory potential of other selective NK2 antagonists.

Logical_Comparison cluster_stimulus Stimulus cluster_response Response cluster_antagonists Antagonists Agonist NK2 Agonist (e.g., Neurokinin A) Contraction Smooth Muscle Contraction Agonist->Contraction Induces L659837 L-659,837 L659837->Contraction Inhibits SR48968 SR 48968 SR48968->Contraction Inhibits GR159897 GR159897 GR159897->Contraction Inhibits

Caption: Comparative antagonism of agonist-induced smooth muscle contraction.

Conclusion

L-659,837 is a valuable pharmacological tool for investigating the role of NK2 receptors in smooth muscle physiology and pathophysiology. While direct, comprehensive comparative data with other antagonists across a wide range of tissues is not extensively consolidated in single reports, the available information indicates its utility as a selective NK2 receptor antagonist, particularly in the context of urinary bladder smooth muscle.[1] Further head-to-head comparative studies would be beneficial to fully delineate its efficacy profile relative to other potent NK2 antagonists like SR 48968 and GR159897.

References

L-659,837 in Bladder Dysfunction Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of the neurokinin-1 (NK1) receptor antagonist, L-659,837, in preclinical disease models of bladder dysfunction. While direct quantitative data for L-659,837 in these specific models is limited in the available scientific literature, this document synthesizes existing knowledge on the role of NK1 receptor antagonism in bladder overactivity and inflammation. We will draw comparisons with other NK1 receptor antagonists and established treatments for overactive bladder (OAB), such as oxybutynin (B1027) and tolterodine (B1663597), to provide a framework for evaluating the potential of L-659,837.

Disease Models of Bladder Dysfunction

A widely utilized and well-characterized animal model for studying bladder dysfunction, particularly cystitis and the associated overactivity and pain, is the cyclophosphamide (B585) (CYP)-induced cystitis model in rats. Intraperitoneal injection of CYP induces a robust inflammatory response in the bladder, mimicking many of the symptoms observed in human conditions like interstitial cystitis/bladder pain syndrome (IC/BPS) and OAB.

Key pathological features of the CYP-induced cystitis model include:

  • Bladder Inflammation: Characterized by edema (swelling), hemorrhage (bleeding), and infiltration of inflammatory cells.

  • Urothelial Damage: Disruption of the protective lining of the bladder.

  • Increased Bladder Weight: A quantitative measure of the inflammatory edema.

  • Bladder Overactivity: Manifested by increased urinary frequency and decreased voiding volume.

  • Visceral Pain: Animals exhibit behaviors indicative of pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).

The Role of the Neurokinin-1 (NK1) Receptor in Bladder Function

The NK1 receptor and its primary ligand, Substance P, are key players in the neurogenic inflammation and sensory nerve activation that drive bladder dysfunction. In inflammatory conditions like cystitis, there is an upregulation of NK1 receptor expression in the urothelium and suburothelial layers of the bladder. Substance P, released from sensory nerve endings, binds to these NK1 receptors, leading to a cascade of events that contribute to the symptoms of OAB and bladder pain.

Signaling Pathway of NK1 Receptor Activation in Bladder Dysfunction

NK1_Signaling_Pathway cluster_0 Sensory Nerve Terminal cluster_1 Urothelial/Smooth Muscle Cell Inflammatory Stimuli Inflammatory Stimuli Substance P Release Substance P Release Inflammatory Stimuli->Substance P Release triggers NK1 Receptor NK1 Receptor Substance P Release->NK1 Receptor binds to Gq/11 Protein Activation Gq/11 Protein Activation NK1 Receptor->Gq/11 Protein Activation PLC Activation PLC Activation Gq/11 Protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Neurogenic Inflammation Neurogenic Inflammation Increased Intracellular Ca2+->Neurogenic Inflammation Bladder Contraction Bladder Contraction Increased Intracellular Ca2+->Bladder Contraction Pain Sensation Pain Sensation Increased Intracellular Ca2+->Pain Sensation L-659,837 L-659,837 L-659,837->NK1 Receptor blocks

Caption: NK1 Receptor Signaling in Bladder Dysfunction.

Antagonism of the NK1 receptor by compounds like L-659,837 is hypothesized to interrupt this signaling cascade, thereby reducing neurogenic inflammation, inhibiting bladder smooth muscle contraction, and alleviating pain.

Comparative Efficacy of Treatments for Overactive Bladder

While direct comparative data for L-659,837 is not available, we can compare the efficacy of other NK1 receptor antagonists and standard OAB therapies in preclinical and clinical settings.

Preclinical Data: NK1 Receptor Antagonists in Bladder Overactivity Models

Studies using other NK1 receptor antagonists, such as aprepitant (B1667566) and netupitant (B1678218), have demonstrated efficacy in animal models of bladder dysfunction. For instance, in a guinea pig model of acetic acid-induced bladder overactivity, the NK1 antagonist netupitant was shown to be more potent than L-733,060 in increasing the intercontraction interval (ICI), a key indicator of reduced bladder overactivity.

Compound ClassCompoundModelKey Finding
NK1 Antagonist AprepitantExperimental Autoimmune Cystitis (Mouse)Reduced pelvic pain, urinary frequency, and bladder inflammation.[1]
NK1 Antagonist NetupitantAcetic Acid-Induced Bladder Overactivity (Guinea Pig)Dose-dependently increased intercontraction interval (ICI).
NK1 Antagonist L-733,060Acetic Acid-Induced Bladder Overactivity (Guinea Pig)Increased ICI, but was less potent than netupitant.
Clinical and Preclinical Data: Standard OAB Therapies

Oxybutynin and tolterodine are established antimuscarinic agents used to treat OAB. Their primary mechanism of action is to block muscarinic receptors in the bladder, leading to smooth muscle relaxation and increased bladder capacity.

CompoundMechanism of ActionEfficacy Highlights (Clinical & Preclinical)Common Side Effects
Oxybutynin AntimuscarinicReduces urinary frequency and urgency incontinence episodes.Dry mouth, constipation, blurred vision.
Tolterodine AntimuscarinicSimilar efficacy to oxybutynin in reducing urinary frequency and incontinence.Generally better tolerated than oxybutynin with a lower incidence of dry mouth.

Experimental Protocols

Cyclophosphamide-Induced Cystitis in Rats

A standard protocol to induce cystitis in rats for the evaluation of therapeutic compounds is as follows:

  • Animal Model: Female Sprague-Dawley rats (200-250g) are commonly used.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 150-200 mg/kg is administered. Control animals receive a saline injection.

  • Timeline: Urodynamic studies and tissue collection are typically performed 24-72 hours after CYP injection, when the inflammatory response is maximal.

  • Outcome Measures:

    • Urodynamic Parameters: Bladder capacity, intercontraction interval (ICI), maximal voiding pressure (MVP), and basal pressure are measured via cystometry.

    • Bladder Weight: The bladder is excised, emptied, and weighed to assess edema.

    • Histological Analysis: Bladder tissue is processed for histological examination to evaluate inflammation, edema, and urothelial damage.

    • Biochemical Markers: Levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and other inflammatory mediators in bladder tissue or urine can be quantified.

    • Behavioral Assessment: Nociceptive behaviors, such as abdominal licking and allodynia, are monitored to assess visceral pain.

Cystometry in Anesthetized Rats

Cystometry is the gold standard for assessing bladder function in preclinical models.

Cystometry_Workflow Anesthetize Rat Anesthetize Rat Implant Bladder Catheter Implant Bladder Catheter Anesthetize Rat->Implant Bladder Catheter Connect to Transducer & Pump Connect to Transducer & Pump Implant Bladder Catheter->Connect to Transducer & Pump Infuse Saline at Constant Rate Infuse Saline at Constant Rate Connect to Transducer & Pump->Infuse Saline at Constant Rate Record Intravesical Pressure Record Intravesical Pressure Infuse Saline at Constant Rate->Record Intravesical Pressure Analyze Urodynamic Parameters Analyze Urodynamic Parameters Record Intravesical Pressure->Analyze Urodynamic Parameters

References

A Comparative Analysis of L-659,837 and Other Prominent NK2 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neurokinin-2 (NK2) receptor antagonist L-659,837 against other known inhibitors, Saredutant and SB-222200. The following sections provide a detailed analysis of their performance based on available experimental data, outline common experimental protocols for inhibitor assessment, and visualize the underlying NK2 receptor signaling pathway.

Performance Benchmark: L-659,837 in Context

The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, making it a therapeutic target for a range of disorders. A key measure of a drug's efficacy is its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The pA2 value is another measure of antagonist potency derived from functional assays.

To facilitate a clear comparison, the potencies of L-659,837, Saredutant, and SB-222200 have been compiled and converted to nanomolar (nM) concentrations where necessary.

InhibitorPotency (nM)Assay TypeReference
L-659,837 ~31.6Functional Assay (pA2 = 7.5)[1]
Saredutant 0.63Radioligand Binding Assay (pKi = 9.2)[2]
0.74Functional Assay (Phosphoinositide accumulation)[3]
SB-222200 250Radioligand Binding Assay (Ki)[4]

Note: pA2 and pKi values were converted to nM using the formula: 10^(-pX) * 10^9.

Based on the available data, Saredutant demonstrates the highest potency for the NK2 receptor in both binding and functional assays, with sub-nanomolar efficacy. L-659,837 exhibits a potent antagonist profile in the nanomolar range. SB-222200, while an effective antagonist, shows a comparatively lower potency for the NK2 receptor. It is important to note that SB-222200 is primarily recognized as a potent and selective NK3 receptor antagonist.[4]

Understanding the Mechanism: NK2 Receptor Signaling

The NK2 receptor is primarily activated by the tachykinin neuropeptide neurokinin A (NKA). Upon activation, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Releases Cell_Response Cellular Responses (e.g., Contraction, Secretion) Ca2_cyto->Cell_Response Mediates PKC->Cell_Response Mediates L659837 L-659,837 L659837->NK2R Blocks

NK2 Receptor Signaling Pathway and Inhibition.

This activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with DAG-mediated activation of Protein Kinase C (PKC), orchestrates a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory processes. NK2 receptor antagonists like L-659,837 competitively bind to the receptor, thereby preventing NKA from initiating this signaling cascade.

Experimental Methodologies for Inhibitor Evaluation

The characterization and comparison of NK2 receptor inhibitors rely on standardized in vitro assays. The following are detailed protocols for two fundamental experimental approaches.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing NK2 receptors start->prep incubate Incubate membranes with radiolabeled ligand (e.g., [³H]-NKA) and varying concentrations of test inhibitor prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the NK2 receptor are prepared from cultured cells or tissues.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [³H]-NKA or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test inhibitor (e.g., L-659,837). Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value (the concentration of inhibitor that displaces 50% of the radiolabeled ligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Calcium_Flux_Workflow start Start cell_prep Plate cells expressing NK2 receptors in a microplate start->cell_prep dye_loading Load cells with a calcium-sensitive fluorescent dye cell_prep->dye_loading inhibitor_add Add varying concentrations of the test inhibitor dye_loading->inhibitor_add agonist_add Stimulate cells with an NK2 receptor agonist (e.g., NKA) inhibitor_add->agonist_add measure Measure the change in fluorescence intensity over time agonist_add->measure analyze Analyze data to determine the antagonist's IC50 measure->analyze end End analyze->end

Workflow for a Calcium Flux Assay.

Protocol:

  • Cell Culture: Cells stably or transiently expressing the NK2 receptor are seeded into a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), which becomes fluorescent upon binding to free intracellular calcium.

  • Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., L-659,837) for a defined period.

  • Agonist Stimulation: An NK2 receptor agonist (e.g., Neurokinin A) is added to the wells to stimulate the receptor and induce calcium release.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined from the dose-response curve.

References

Off-Target Effects of L-659,837 on NK1 and NK3 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the off-target binding and functional activity of the neurokinin-2 (NK2) receptor antagonist L-659,837 at the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors is hampered by the limited availability of specific quantitative data in the public domain. Extensive searches of scientific literature did not yield precise binding affinity (Ki) or functional inhibition (IC50) values for L-659,837 at NK1 and NK3 receptors.

To provide a comparative context for researchers, this guide presents the available off-target data for another widely studied non-peptide NK2 receptor antagonist, SR 48968. This information, coupled with detailed experimental protocols, offers a framework for assessing the selectivity of NK2 receptor antagonists.

Comparative Selectivity Profile of NK2 Receptor Antagonists

The following table summarizes the available binding affinity and functional activity data for the NK2 receptor antagonist SR 48968 at the human NK1, NK2, and NK3 receptors.

CompoundTarget ReceptorBinding Affinity (IC50, nM)Functional Antagonist Activity
SR 48968 hNK1Weak CompetitorNot Determined
hNK2Potent AntagonistPotent Antagonist
hNK3350[1]Competitive Antagonist[1]

hNK1, hNK2, hNK3: human neurokinin receptors 1, 2, and 3 respectively.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to determine antagonist selectivity, the following diagrams illustrate the tachykinin receptor signaling pathway and a typical experimental workflow.

Tachykinin_Signaling Tachykinin Receptor Signaling Pathway cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors Substance P Substance P NK1 NK1 Receptor Substance P->NK1 High Affinity NK2 NK2 Receptor Substance P->NK2 Lower Affinity Neurokinin A Neurokinin A Neurokinin A->NK1 Lower Affinity Neurokinin A->NK2 High Affinity Neurokinin B Neurokinin B NK3 NK3 Receptor Neurokinin B->NK3 High Affinity Gq/11 Gq/11 NK1->Gq/11 NK2->Gq/11 NK3->Gq/11 PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates

Caption: Tachykinin Receptor Signaling Pathway.

Antagonist_Selectivity_Workflow Experimental Workflow for Determining Antagonist Selectivity cluster_assays Experimental Assays Binding Radioligand Binding Assay Ki Ki Binding->Ki Determine Ki (Binding Affinity) Functional Calcium Mobilization Assay IC50 IC50 Functional->IC50 Determine IC50 (Functional Potency) Receptors Cells expressing NK1, NK2, or NK3 receptors Receptors->Binding Receptors->Functional Antagonist Test Antagonist (e.g., L-659,837 or SR 48968) Antagonist->Binding Antagonist->Functional Radioligand Radiolabeled Tachykinin Agonist Radioligand->Binding Agonist Tachykinin Agonist Agonist->Functional Selectivity Assess Off-Target Effects Ki->Selectivity Compare across receptors IC50->Selectivity Compare across receptors

Caption: Workflow for Antagonist Selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional antagonism of compounds at tachykinin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

  • Protein concentration is determined using a standard method, such as the Bradford assay.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a fixed concentration of the appropriate radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, or [¹²⁵I]-[MePhe⁷]-Neurokinin B for NK3) and varying concentrations of the unlabeled test antagonist (e.g., L-659,837 or SR 48968).

  • Cell membranes (typically 10-20 µg of protein per well) are added to initiate the binding reaction.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the respective receptor.

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).

1. Cell Preparation:

  • Cells stably expressing the human NK1, NK2, or NK3 receptor are plated in black-walled, clear-bottom 96-well plates and grown to confluence.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 60 minutes at 37°C.

  • After loading, the cells are washed to remove excess dye.

2. Antagonist and Agonist Addition:

  • Varying concentrations of the test antagonist are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • A fixed concentration of the appropriate agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) is then added to stimulate the receptor.

3. Signal Detection:

  • The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.

4. Data Analysis:

  • The peak fluorescence response is determined for each well.

  • The data are normalized to the response of the agonist alone (100%) and the baseline (0%).

  • The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

References

Safety Operating Guide

Proper Disposal Procedures for L-659837: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-659837 providing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of research chemicals and hazardous waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This compound is identified as a tachykinin antagonist, and like many research chemicals, it should be handled with care, assuming it may have hazardous properties.[1] Proper disposal is not just a regulatory requirement but a critical aspect of laboratory safety and environmental responsibility.

Key Data for this compound

Due to the limited availability of a specific SDS, a complete hazard profile for this compound is not available. The following table summarizes the known information and highlights where data is currently unavailable.

ParameterData
Chemical Name This compound
CAS Number 125989-10-8[1]
Molecular Formula C₂₉H₃₂N₂O₃
Known Hazards Data not available. Treat as a potentially hazardous substance.
Physical State Data not available (likely a solid)
Solubility Data not available
Flash Point Data not available
Boiling Point Data not available
Melting Point Data not available

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]

  • If there is a risk of generating dust or aerosols, a fume hood should be used.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. [4][5] Mixing incompatible chemicals can lead to dangerous reactions.

  • Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated filter paper, weighing boats) in a dedicated, properly labeled hazardous waste container.[6][7]

  • The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[6]

  • For liquid waste containing this compound (e.g., solutions), use a dedicated, labeled hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion.

  • Never dispose of this compound down the drain or in the regular trash. [4][8]

3. Labeling of Hazardous Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[9]

    • The primary hazard(s) associated with the waste (e.g., "Potentially Toxic," "Handle with Care").

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]

  • The storage area should be secure, well-ventilated, and away from sources of ignition or heat.[10]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Request for Waste Pickup:

  • Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 6 months), submit a request for waste pickup to your EHS department.[9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and use a chemical spill kit to absorb the material.

  • All materials used to clean up the spill must be disposed of as hazardous waste.[4]

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

L659837_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste Type (Solid or Liquid) start->assess solid_waste Solid Waste (e.g., powder, contaminated labware) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid collect_solid Collect Solid Waste container_solid->collect_solid collect_liquid Collect Liquid Waste container_liquid->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Request EHS Waste Pickup storage->pickup end End: Proper Disposal by EHS pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure and sustainable laboratory environment.

References

Essential Safety and Handling Guidance for L-659,837

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-659,837 is not publicly available. The following guidance is based on general laboratory safety principles for handling research compounds with unknown hazard profiles and information available for the broader class of tachykinin NK2 receptor antagonists. This information is not a substitute for a substance-specific risk assessment and SDS. Researchers must exercise caution and implement rigorous safety protocols.

Immediate Safety and Logistical Information

L-659,837 is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] Due to the lack of specific toxicity data, it should be handled as a potentially hazardous substance. Engineering controls, administrative controls, and personal protective equipment (PPE) are crucial to minimize exposure.

Quantitative Data Summary

A comprehensive quantitative data sheet for L-659,837 is not available. The following table indicates the type of information that would typically be found in an SDS. Researchers should strive to obtain this information from the supplier.

PropertyData
Physical State Data not available
Molecular Formula Data not available
Molecular Weight Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Density Data not available
Flash Point Data not available
Autoignition Temp. Data not available
Explosive Limits Data not available
Toxicity Data (LD50) Data not available
Exposure Limits (PEL, TLV) Data not available

Operational Plan: From Receipt to Disposal

This operational plan provides a step-by-step guide for the safe handling of L-659,837.

1. Compound Receipt and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Log the compound into the laboratory's chemical inventory system.

  • Store in a designated, well-ventilated, and secure area, away from incompatible materials. The storage temperature should be based on supplier recommendations, if available. For similar compounds, storage at -20°C is common.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart if available.

  • Body Protection: Wear a fully buttoned laboratory coat. For procedures with a higher risk of splashes, consider a chemical-resistant apron.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a certified respirator with an appropriate filter. All respiratory protection should be used within a comprehensive respiratory protection program.

3. Handling and Use:

  • All handling of L-659,837 should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the compound necessary for the experiment.

  • Prepare solutions in the fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spill Response:

  • In case of a spill, evacuate the immediate area.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • For large spills, or if you are not trained, evacuate the area and contact the institution's emergency response team.

5. Disposal Plan:

  • All waste containing L-659,837 (including empty containers, contaminated PPE, and experimental waste) must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Experimental Protocols

Logical Workflow for Handling L-659,837

The following diagram illustrates a logical workflow for the safe handling of a research compound with an unknown hazard profile like L-659,837.

Safe Handling Workflow for L-659,837 cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal cluster_Emergency Emergency Response Assess_Risks Assess Risks & Review Available Data Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Fume Hood & Equipment Select_PPE->Prepare_Work_Area Retrieve_Compound Retrieve Compound from Storage Prepare_Work_Area->Retrieve_Compound Weigh_and_Prepare Weigh & Prepare Solution in Fume Hood Retrieve_Compound->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Spill_Response Spill Response Protocol Weigh_and_Prepare->Spill_Response Decontaminate Decontaminate Equipment & Work Area Conduct_Experiment->Decontaminate Exposure_Response First Aid & Exposure Response Conduct_Experiment->Exposure_Response Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EH&S Segregate_Waste->Dispose_Waste

Caption: Logical workflow for handling L-659,837.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.